SAR125844
Description
MET Tyrosine Kinase Inhibitor this compound is an inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. Upon intravenous administration, c-Met inhibitor this compound binds to c-Met, thereby disrupting c-Met-mediated signal transduction pathways. This may result in cell growth inhibition in tumors that overexpress c-Met. c-Met, a receptor tyrosine kinase overexpressed or mutated in a variety of cancers, plays an important role in tumor cell proliferation, survival, invasion, metastasis and tumor angiogenesis.
SAR-125844 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits MET tyrosine kinase; structure in first source
Properties
IUPAC Name |
1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN8O2S2/c26-17-3-1-16(2-4-17)19-7-8-22-30-31-25(34(22)32-19)37-18-5-6-20-21(15-18)38-24(28-20)29-23(35)27-9-10-33-11-13-36-14-12-33/h1-8,15H,9-14H2,(H2,27,28,29,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIUNTQOXRXOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031348 | |
| Record name | SAR-125844 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116743-46-4 | |
| Record name | SAR-125844 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1116743464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAR-125844 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAR-125844 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAR-125844 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH93U6NIJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SAR125844: A Selective MET Receptor Tyrosine Kinase Inhibitor - A Technical Guide
This technical guide provides an in-depth overview of SAR125844, a potent and highly selective inhibitor of the MET receptor tyrosine kinase. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical development of MET inhibitors. This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this compound.
Introduction
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/MET signaling pathway, often through MET gene amplification, mutation, or overexpression, is a known driver in various human cancers, including gastric, lung, and liver cancers.[2][3] This makes the MET kinase an attractive target for cancer therapy.
This compound is a triazolopyridazine derivative developed as a potent and selective, ATP-competitive inhibitor of the MET kinase, intended for intravenous administration.[4][5] Preclinical studies have demonstrated its ability to inhibit both wild-type and mutated forms of MET, leading to the suppression of downstream signaling pathways and potent antitumor activity in MET-dependent cancer models.[1][4]
Mechanism of Action
Upon HGF binding, the MET receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235, Y1349, and Y1356), leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[1] These pathways are critical for promoting cell growth, survival, and metastasis.
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the MET kinase domain, thereby preventing its autophosphorylation and subsequent activation.[5][6] This blockade of the initial signaling event leads to the inhibition of the downstream PI3K/AKT and RAS/MAPK pathways, ultimately resulting in reduced cell proliferation and the induction of apoptosis in tumors that are addicted to the MET signaling pathway.[4]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
Biochemical Activity
This compound demonstrates potent inhibitory activity against wild-type MET and several clinically relevant mutants. Its selectivity was assessed against a broad panel of human kinases.
| Kinase Target | IC50 (nmol/L) | Reference |
| MET (Wild-Type) | 4.2 | [4] |
| MET (H1094Y) | 0.22 | [1] |
| MET (Y1235D) | 1.7 | [4] |
| MET (M1250T) | 6.5 | [4] |
| MET (L1195V) | 65 | [1] |
| MET (D1228H) | 81 | [1] |
| TRKA/NTRK1 | 39 | [1] |
| PDGFRα-V561D | 55 | [1] |
| AXL | 87 | [1] |
| MER | 105 | [1] |
| TRKB/NTRK2 | 280 | [1] |
| Aurora A | 320 | [6] |
| RON | ~740 | [6] |
| Aurora B | 820 | [6] |
| Table 1: Biochemical Inhibitory Activity of this compound |
Cellular Activity
In cell-based assays, this compound effectively inhibits MET autophosphorylation and shows potent antiproliferative effects in MET-amplified cancer cell lines.
| Cell Line | Cancer Type | MET Status | Assay | IC50 (nmol/L) | Reference |
| Hs 746T | Gastric | Amplified (29 copies) | pMET Inhibition | 1.4 | [1] |
| SNU-5 | Gastric | Amplified (13 copies) | pMET Inhibition | 3.9 | [1] |
| MKN-45 | Gastric | Amplified (21 copies) | pMET Inhibition | 5.1 | [1] |
| SNU-5 | Gastric | Amplified | Apoptosis (EC50) | 6 | [1] |
| MNNG/HOS | Osteosarcoma | TPR-MET Fusion | Proliferation | 14 | [1] |
| U-87 MG | Glioblastoma | HGF Autocrine Loop | Proliferation | 25 | [1] |
| Table 2: Cellular Activity of this compound |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
MET Kinase Activity Assay (HTRF)
This assay quantifies the kinase activity of purified MET enzyme.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the phosphorylation of a biotinylated tyrosine kinase substrate by the MET enzyme. The signal is generated by the proximity of a Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.
-
Procedure:
-
Reaction Setup: In a 384-well plate, the test compound (this compound) is pre-incubated with the purified MET kinase enzyme in an enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).
-
Kinase Reaction: The reaction is initiated by adding a mixture of the biotinylated substrate (e.g., TK Substrate-biotin) and ATP. The plate is incubated at room temperature to allow for phosphorylation.
-
Detection: The reaction is stopped by adding a detection buffer containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Signal Measurement: After a final incubation period at room temperature, the HTRF signal is read on a compatible plate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm). The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phospho-MET ELISA
This assay measures the level of MET phosphorylation within whole cells.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture total MET protein from cell lysates and detect the phosphorylated form using a specific antibody.
-
Procedure:
-
Cell Treatment: MET-amplified cells (e.g., Hs 746T, SNU-5) are seeded in multi-well plates and treated with various concentrations of this compound for a specified time.
-
Cell Lysis: Cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
ELISA:
-
The wells of an ELISA plate are pre-coated with a capture antibody against total MET.
-
Cell lysates are added to the wells, and total MET protein is captured.
-
After washing, a detection antibody that specifically recognizes phosphorylated tyrosine residues on MET (e.g., anti-phospho-Met Tyr1234/1235) is added.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then added to bind to the detection antibody.
-
A TMB substrate is added, and the colorimetric reaction is stopped with an acid solution.
-
-
Signal Measurement: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The signal is normalized to the total protein concentration in the lysate, and IC50 values are determined from the dose-response curve.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction.
-
Procedure:
-
Cell Plating: Cancer cell lines are seeded in opaque-walled 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of this compound concentrations and incubated for a prolonged period (e.g., 96 hours).
-
Assay:
-
The plate and its contents are equilibrated to room temperature.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Luminescence is recorded using a luminometer.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
-
Principle: Human tumor cells are implanted into immunodeficient mice to grow as xenografts. The effect of this compound on tumor growth is then assessed.
-
Procedure:
-
Cell Implantation: MET-amplified human gastric cancer cells (e.g., 20 x 10⁶ SNU-5 or Hs 746T cells) are implanted subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 200–400 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered intravenously, often as a nanosuspension formulation, at various doses and schedules (e.g., daily or every two days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.
-
Pharmacodynamic Analysis: At specified time points, tumors can be harvested to analyze the inhibition of MET phosphorylation and downstream signaling pathways (pAKT, pMEK) via ELISA or immunohistochemistry.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumor growth inhibition is calculated.
-
Pharmacokinetics and In Vivo Efficacy
Pharmacokinetic studies in tumor-bearing mice revealed that this compound has a large volume of distribution and moderate total plasma clearance.[1] A nanosuspension formulation was developed to achieve a long duration of MET kinase inhibition, lasting up to 7 days.[4]
In xenograft models using MET-amplified gastric cancer cell lines (SNU-5 and Hs 746T), intravenous treatment with this compound resulted in potent, dose-dependent tumor regression at well-tolerated doses, without significant body weight loss.[4] Pharmacodynamic analyses confirmed that this compound administration led to a complete and sustained inhibition of MET phosphorylation in the tumors, which correlated with the inhibition of downstream PI3K and MAPK pathways.[1]
Clinical Development
The favorable preclinical profile of this compound supported its advancement into clinical trials. A Phase I dose-escalation study (NCT01391533) was conducted in patients with advanced solid tumors to determine the maximum tolerated dose and evaluate its safety and pharmacokinetic profile.[7][8] The study also included expansion cohorts for patients with MET-amplified tumors.[9] Subsequently, a Phase II study (NCT02435121) was initiated to evaluate the efficacy of this compound in patients with non-small-cell lung cancer (NSCLC) with MET amplification.[3]
Conclusion
This compound is a potent and highly selective intravenous inhibitor of the MET receptor tyrosine kinase. It has demonstrated strong preclinical activity, effectively inhibiting MET signaling and promoting tumor regression in MET-amplified cancer models. Its favorable safety and pharmacokinetic profile have warranted its investigation in clinical settings for patients with MET-driven malignancies. This guide provides a comprehensive summary of the technical data and methodologies that form the basis of its development.
References
- 1. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xenograft models and treatment protocol [bio-protocol.org]
- 3. promega.com [promega.com]
- 4. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 7. promega.com [promega.com]
- 8. PathScan® Phospho-Met (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Downstream Signaling Effects of SAR125844 on the PI3K/AKT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various human cancers.[1][2] Activation of the MET pathway triggers a cascade of downstream signaling events, prominently featuring the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and motility.[1] This technical guide provides an in-depth analysis of the downstream effects of this compound, with a specific focus on its modulation of the PI3K/AKT signaling cascade. We will explore its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for investigating these effects.
Introduction to this compound and the MET/PI3K/AKT Axis
The MET proto-oncogene, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a critical role in normal cellular functions and is frequently dysregulated in oncology.[3] Upon binding its ligand, HGF, the MET receptor dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a common feature in many cancers, contributing to tumor progression and resistance to therapy.[6][7]
This compound is a triazolopyridazine derivative developed as a selective inhibitor of MET kinase activity for intravenous administration.[1] By binding to MET, this compound disrupts the downstream signaling cascades initiated by its activation, thereby inhibiting tumor cell proliferation and survival, particularly in tumors that exhibit MET gene amplification or pathway addiction.[1][2][3]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1] It exhibits high potency and selectivity for MET, including its wild-type and mutated forms (M1250T and Y1235D).[1][2] The primary mechanism involves the inhibition of MET autophosphorylation, which is the initial and critical step in the activation of its downstream signaling pathways.[1][2] By preventing this autophosphorylation, this compound effectively blocks the signal transduction to key downstream effectors, including those in the PI3K/AKT pathway.
Quantitative Data on this compound Activity
Preclinical studies have demonstrated the potent and selective activity of this compound in various cancer cell lines, particularly those with MET gene amplification. The following tables summarize key quantitative findings.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (Kinase Activity) | 4.2 nmol/L | Wild-type MET | [1] |
| IC50 (Cell Proliferation) | 1-7 nmol/L | MET-amplified cell lines | [1] |
| EC50 (Apoptosis) | 6 nmol/L | SNU-5 (gastric cancer) | [1] |
| IC50 (TPR-MET fusion) | 14 nmol/L | MNNG/HOS (osteosarcoma) | [1] |
| IC50 (HGF-induced proliferation) | 25 nmol/L | U-87 MG (glioblastoma) | [1] |
Table 1: In Vitro Activity of this compound
| Tumor Model | Treatment | Effect on p-AKT (S473) | Reference |
| SNU-5 Xenograft | 45 mg/kg this compound | Complete inhibition at 1h, partial at 24h | [1] |
| Hs 746T Xenograft | Intravenous this compound | Significant inhibition | [1][2] |
Table 2: In Vivo Pharmacodynamic Effects on the PI3K/AKT Pathway
Downstream Effects on the PI3K/AKT Pathway
Treatment of MET-amplified cancer cells with this compound leads to a significant and time-dependent inhibition of the PI3K/AKT pathway.[1][2] This is evidenced by a marked reduction in the phosphorylation of key downstream effectors. Specifically, a decrease in the phosphorylation of AKT at serine 473 (pAKTS473) is a consistent finding in both in vitro and in vivo models.[1] The inhibition of AKT activity subsequently impacts further downstream targets, such as the mammalian target of rapamycin (mTOR) and its substrate, the ribosomal protein S6, leading to reduced cell proliferation and survival.
Experimental Protocols
Western Blotting for Phosphorylated AKT (p-AKT)
This protocol is designed to detect the phosphorylation status of AKT in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies).[9][10]
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Culture MET-amplified cells (e.g., SNU-5, Hs 746T) and treat with various concentrations of this compound for desired time points. Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-AKT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation following treatment with this compound.[11][12]
Materials:
-
96-well cell culture plates.
-
MET-amplified cancer cell lines.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution).[13]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 72-96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a potent and selective MET inhibitor that effectively targets MET-driven cancers by disrupting downstream signaling pathways. A key consequence of this compound activity is the robust inhibition of the PI3K/AKT pathway, a critical mediator of tumor cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the downstream effects of this compound and other MET inhibitors on this crucial signaling axis. Understanding these molecular mechanisms is paramount for the continued development and clinical application of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Potent and Selective MET Inhibitor SAR125844: A Technical Guide to its Impact on RAS/MAPK Signaling in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data for SAR125844, a potent and highly selective inhibitor of the MET receptor tyrosine kinase. It is designed to offer researchers and drug development professionals a comprehensive understanding of this compound's mechanism of action, with a particular focus on its effects on the RAS/MAPK and PI3K/AKT signaling pathways in cancer cells. This document compiles quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support further investigation and development of MET-targeted therapies.
Executive Summary
Activation of the MET receptor tyrosine kinase, through gene amplification or mutation, is a known driver of tumorigenesis and metastasis in various cancers. This compound is a triazolopyridazine derivative developed for intravenous administration that demonstrates high selectivity and potent, nanomolar activity against both wild-type and mutated MET kinase.[1] Preclinical studies have shown that this compound effectively inhibits MET autophosphorylation, leading to a significant downstream blockade of the RAS/MAPK and PI3K/AKT signaling pathways.[2] This targeted inhibition translates to potent anti-proliferative and pro-apoptotic effects in cancer cell lines with MET gene amplification.[3] In vivo studies using MET-amplified human gastric tumor xenograft models have further confirmed the dose-dependent tumor regression upon treatment with this compound.[3][4] This guide synthesizes the key findings from these preclinical evaluations to provide a detailed resource for the scientific community.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against MET kinase and its impact on the proliferation of various cancer cell lines.
Table 1: Inhibition of MET Kinase Autophosphorylation by this compound
| Cell Line | Cancer Type | MET Gene Copy Number | IC50 (nmol/L) | 95% Confidence Interval |
| Hs 746T | Gastric Cancer | 29 | 1.4 | Not Reported |
| SNU-5 | Gastric Cancer | 13 | 3.9 | Not Reported |
| MKN-45 | Gastric Cancer | 21 | 5.1 | Not Reported |
| Kinase Type | - | - | IC50 (nmol/L) | - |
| Wild-type MET | - | - | 4.2 | - |
| M1250T mutant MET | - | - | 6.5 | - |
| Y1235D mutant MET | - | - | 1.7 | - |
Data sourced from Coumaran Egile et al., Molecular Cancer Therapeutics, 2015.
Table 2: Anti-proliferative Activity of this compound in MET-Amplified and Non-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | MET Gene Amplification | IC50 (nmol/L) |
| Hs 746T | Gastric | Yes | 3 |
| SNU-5 | Gastric | Yes | 6 |
| MKN-45 | Gastric | Yes | 7 |
| EBC-1 | Lung | Yes | 1 |
| NCI-H1573 | Lung | Yes | >10,000 |
| A549 | Lung | No | >10,000 |
| HCT116 | Colon | No | >10,000 |
| PC-3 | Prostate | No | >10,000 |
Data sourced from the supplementary materials of Coumaran Egile et al., Molecular Cancer Therapeutics, 2015.
Table 3: Impact of this compound on Downstream Signaling Pathways in Hs 746T Xenograft Model
| Downstream Protein | Inhibition at 20 mg/kg |
| p-AKT | 60% - 80% |
| p-ERK1/2 | 60% - 80% |
Data represents the percentage of inhibition observed 24 hours after a single intravenous administration of this compound. Sourced from Coumaran Egile et al., Molecular Cancer Therapeutics, 2015.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Western Blotting for Phosphorylated and Total Protein Analysis
This protocol was used to assess the inhibition of MET autophosphorylation and the phosphorylation of downstream signaling proteins like AKT and ERK.
-
Cell Lysis:
-
Treat MET-amplified cancer cells (e.g., Hs 746T, SNU-5) with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-MET (Tyr1234/1235)
-
Total MET
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal.
-
Cell Viability Assay (MTT Assay)
This assay was employed to determine the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay was used to quantify the induction of apoptosis by this compound.
-
Cell Treatment:
-
Treat MET-amplified cells (e.g., SNU-5) with this compound at various concentrations for 48 to 72 hours.
-
-
Cell Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Identify cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Cell Migration Assay (Transwell Assay)
This assay was utilized to assess the effect of this compound on HGF-induced cell migration.
-
Assay Setup:
-
Use a transwell chamber with an 8.0 µm pore size polycarbonate membrane.
-
Add media containing a chemoattractant (e.g., 50 ng/mL HGF) to the lower chamber.
-
Seed cells (e.g., PC-3) in serum-free media in the upper chamber.
-
-
Compound Treatment:
-
Add various concentrations of this compound to both the upper and lower chambers.
-
Incubate for 20-24 hours at 37°C.
-
-
Analysis of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with a 0.5% crystal violet solution.
-
Elute the stain and quantify the absorbance at 570 nm, or count the number of migrated cells in several microscopic fields.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound on the MET-driven signaling pathways.
Caption: A typical preclinical workflow for evaluating a MET inhibitor like this compound.
References
Investigating the Proapoptotic Activity of SAR125844: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the proapoptotic activity of SAR125844, a potent and highly selective inhibitor of the MET receptor tyrosine kinase. The following sections detail the mechanism of action, quantitative data from key experiments, and the methodologies employed to elucidate the proapoptotic effects of this compound in MET-driven tumor models.
Introduction to this compound and its Target: The MET Pathway
The MET receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes such as embryogenesis and tissue repair.[1] However, dysregulation of the MET/HGF signaling pathway is a common feature in various human cancers, promoting tumor initiation, growth, metastasis, and angiogenesis.[2][3] This pathway, upon activation, triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/MAPK pathways, which are critical for cell proliferation, survival, and motility.[2][4]
This compound is a triazolopyridazine derivative developed as a potent and selective intravenous inhibitor of the MET kinase.[2][3] Its therapeutic potential lies in its ability to disrupt the oncogenic signaling driven by MET, particularly in tumors characterized by MET gene amplification or pathway addiction.[2][3][5] A key mechanism through which this compound exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on MET signaling for their survival.
Mechanism of Action: Inhibition of MET Signaling
This compound functions by binding to the MET receptor tyrosine kinase, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[2][5] This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in MET-dependent cancer cells.
Quantitative Analysis of Proapoptotic Activity
The proapoptotic and antiproliferative effects of this compound have been quantified in various MET-amplified cancer cell lines. The data presented below summarizes the key findings from in vitro studies.
Inhibition of MET Phosphorylation
This compound demonstrates potent, dose-dependent inhibition of MET autophosphorylation in MET-amplified gastric cancer cell lines.
| Cell Line | MET Gene Copies | IC50 (nmol/L) for MET Phosphorylation Inhibition |
| Hs 746T | 29 | 1.4 |
| SNU-5 | 13 | 3.9 |
| MKN-45 | 21 | 5.1 |
| Table 1: this compound Inhibition of MET Phosphorylation in MET-Amplified Gastric Cancer Cell Lines.[2] |
Induction of Apoptosis in SNU-5 Cells
Treatment of the MET-amplified SNU-5 gastric cancer cell line with this compound resulted in a time- and dose-dependent increase in apoptosis.
| Treatment Duration | EC50 for Apoptosis Induction (nmol/L) | Maximum Apoptosis (%) |
| 72 hours | 6 | 60 |
| Table 2: Proapoptotic Activity of this compound in SNU-5 Cells.[2] |
Antiproliferative Activity
This compound selectively inhibits the proliferation of cancer cell lines with MET gene amplification.
| Cell Line | MET Amplification Status | IC50 (nmol/L) for Proliferation Inhibition |
| EBC-1 | Amplified | Not specified in snippet |
| Hs 746T | Amplified | Not specified in snippet |
| SNU-5 | Amplified | Not specified in snippet |
| MKN-45 | Amplified | Not specified in snippet |
| NCI-H1993 | Amplified | Not specified in snippet |
| OE-33 | Amplified | Not specified in snippet |
| H-460 | Not Amplified | No impact observed |
| HCT116 | Not Amplified | No impact observed |
| Table 3: Selective Antiproliferative Activity of this compound.[2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the proapoptotic activity of this compound.
Cell Lines and Culture
-
Cell Lines: MET-amplified human gastric tumor cell lines (SNU-5, Hs 746T, MKN-45) and non-MET-amplified cell lines (H-460, HCT116) were utilized.[2]
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.
Proliferation Assay
The antiproliferative activity of this compound was assessed using either the CellTiter-Glo® Luminescent Cell Viability Assay or the 14C-thymidine incorporation method.
Apoptosis Assay (Flow Cytometry)
The induction of apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: SNU-5 cells were incubated with this compound for 24, 48, or 72 hours.[2]
-
Staining: Following treatment, cells were harvested and stained with Annexin V-Alexa Fluor 488 and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of Annexin V-positive cells (indicating apoptosis) was quantified using a flow cytometer.
-
Data Analysis: The EC50 value, representing the concentration of this compound required to induce 50% of the maximal apoptotic response, was calculated from the dose-response data at the 72-hour time point.[2]
MET Phosphorylation Assay (Western Blot)
The inhibitory effect of this compound on MET autophosphorylation was determined in cell-based assays.
-
Cell Lysis: MET-amplified cells (Hs 746T, SNU-5, MKN-45) were treated with this compound for a specified time, followed by cell lysis to extract total protein.[2]
-
Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated MET (pMET) and total MET.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.
-
Quantification: The band intensities were quantified, and the ratio of pMET to total MET was calculated to determine the inhibition of MET phosphorylation. IC50 values were derived from the dose-response curves.[2]
Conclusion
The data and methodologies presented in this guide demonstrate that this compound is a potent and selective inhibitor of the MET receptor tyrosine kinase. Its mechanism of action, centered on the inhibition of MET autophosphorylation and the disruption of downstream PI3K/AKT and RAS/MAPK signaling pathways, leads to significant proapoptotic activity in cancer cells with MET gene amplification. The quantitative assays confirm the nanomolar efficacy of this compound in inducing apoptosis and inhibiting proliferation in these specific tumor cell populations. These findings underscore the therapeutic potential of this compound for the treatment of MET-addicted cancers.
References
- 1. The expanding role of the receptor tyrosine kinase MET as a therapeutic target in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facebook [cancer.gov]
SAR125844: A Potent and Selective MET Inhibitor for Tumor Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SAR125844, a selective inhibitor of the MET receptor tyrosine kinase, and its role in curbing tumor cell proliferation. This document details the mechanism of action, preclinical efficacy, and relevant experimental protocols for researchers in oncology and drug development.
Core Mechanism of Action
This compound is a triazolopyridazine derivative that acts as a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[1][2] The MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[1] In numerous cancers, aberrant activation of the MET pathway, often through gene amplification or mutation, is a key driver of tumor initiation and progression.[1][2]
This compound exerts its anti-tumor effects by binding to the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] The primary pathways affected are the RAS/MAPK and PI3K/AKT pathways, both of which are critical for cell cycle progression and survival.[1][2] By blocking these signals, this compound induces cell cycle arrest, primarily in the G1 phase, and promotes apoptosis in tumor cells that are dependent on the MET pathway for their growth and survival.[1]
References
Preclinical Profile of SAR125844: A MET Kinase Inhibitor for Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence for SAR125844, a potent and selective inhibitor of the MET receptor tyrosine kinase, in the context of non-small cell lung cancer (NSCLC). The data presented herein is primarily derived from the seminal preclinical study by Burbridge and colleagues, offering insights into the compound's mechanism of action, in vitro efficacy, and the foundational methodologies employed in its evaluation. While clinical investigations have demonstrated activity in patients with MET-amplified NSCLC, this document focuses on the publicly available preclinical data that supported its clinical development.
In Vitro Efficacy and Mechanism of Action
This compound is a triazolopyridazine derivative designed for intravenous administration.[1][2] Preclinical studies have established its high potency and selectivity for the MET kinase.
Kinase Inhibitory Potency
This compound demonstrates nanomolar activity against wild-type MET kinase and key activating mutants. A broad kinase screen revealed high selectivity for MET, a critical attribute for minimizing off-target toxicities.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nmol/L) |
| MET (wild-type) | 4.2 |
| MET (M1250T mutant) | 6.5 |
| MET (Y1235D mutant) | 1.7 |
Data sourced from Burbridge et al., 2015.[1]
Cellular Activity in MET-Amplified NSCLC Cell Lines
The anti-proliferative effects of this compound were evaluated in a panel of cancer cell lines, including NSCLC lines with MET gene amplification. The compound selectively inhibited the proliferation of MET-amplified cells with low nanomolar IC50 values.
Table 2: Anti-proliferative Activity of this compound in MET-Amplified NSCLC Cell Lines
| Cell Line | Histology | MET Gene Copy Number | IC50 (nmol/L) |
| EBC-1 | Squamous Cell Carcinoma | ~12 | 1 |
| NCI-H1993 | Adenocarcinoma | ~9 | 7 |
Data sourced from Burbridge et al., 2015.[1]
Inhibition of MET Signaling and Induction of Apoptosis
This compound effectively inhibits MET autophosphorylation in MET-amplified cancer cells.[1][2] This targeted inhibition of the MET signaling pathway leads to cell cycle arrest and induction of apoptosis. In the MET-amplified SNU-5 gastric cancer cell line, this compound induced a significant apoptotic response.[1]
Table 3: Inhibition of MET Phosphorylation by this compound in MET-Amplified Gastric Cancer Cell Lines
| Cell Line | IC50 (nmol/L) |
| Hs 746T | 1.4 |
| SNU-5 | 3.9 |
| MKN-45 | 5.1 |
Data sourced from Burbridge et al., 2015. While not NSCLC cell lines, this data demonstrates the cellular mechanism of action.[1]
In Vivo Antitumor Activity
While specific in vivo efficacy data for this compound in NSCLC xenograft models is not detailed in the primary preclinical publication, the study by Burbridge et al. provides robust evidence of its anti-tumor activity in MET-amplified gastric cancer xenograft models. These findings were instrumental in validating the therapeutic potential of this compound in MET-driven tumors.
In two MET-amplified human gastric tumor xenograft models, SNU-5 and Hs 746T, intravenous treatment with this compound led to potent, dose- and time-dependent inhibition of the MET kinase and a significant impact on downstream PI3K/AKT and RAS/MAPK pathways.[1][2] Daily or every-other-day intravenous administration of this compound resulted in dose-dependent tumor regression at well-tolerated doses.[1][2]
Signaling Pathways and Experimental Workflows
MET Signaling Pathway Inhibition by this compound
The diagram below illustrates the mechanism of action of this compound in inhibiting the HGF/MET signaling pathway, which is crucial for tumor cell proliferation, survival, and migration.
References
SAR125844: A Potent Inhibitor of MET Kinase Domain Mutations M1250T and Y1235D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical activity of SAR125844, a selective MET tyrosine kinase inhibitor, against the clinically relevant MET kinase domain mutations M1250T and Y1235D. The data and protocols presented are collated from key preclinical studies to serve as a comprehensive resource for researchers in oncology and drug development.
Executive Summary
The MET receptor tyrosine kinase, encoded by the MET proto-oncogene, is a key driver of tumorigenesis, metastasis, and angiogenesis when aberrantly activated.[1][2][3] Mutations within the MET kinase domain can lead to constitutive activation and resistance to certain therapeutic agents. This guide focuses on the efficacy of this compound, a potent and highly selective intravenous MET inhibitor, in overcoming the challenges posed by the M1250T and Y1235D mutations.[1][2] Preclinical evidence demonstrates that this compound maintains nanomolar activity against both wild-type MET and these specific mutants, highlighting its potential as a therapeutic option in patients with MET-driven malignancies harboring these alterations.[1][2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against wild-type MET and the M1250T and Y1235D mutants has been quantified through both biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the compound's activity across these different forms of the MET kinase.
Table 1: Biochemical (Enzymatic) Inhibitory Activity of this compound
| Target | IC50 (nmol/L) |
| Wild-Type MET | 4.2 |
| M1250T Mutant | 6.5 |
| Y1235D Mutant | 1.7 |
Data sourced from enzymatic homogeneous time-resolved fluorescence (HTRF) assays.[1]
Table 2: Cell-Based Inhibitory Activity of this compound
| Target Expressed in HEK-293T Cells | IC50 (nmol/L) |
| Wild-Type MET | 8.8 |
| M1250T Mutant | 30 |
| Y1235D Mutant | 179 |
Data sourced from cellular phospho-MET ELISA assays.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the descriptions provided in the preclinical evaluation of this compound.[1]
Enzymatic Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified MET protein.
-
Materials:
-
Purified recombinant wild-type or mutant (M1250T, Y1235D) MET kinase domain.
-
Biotinylated substrate peptide.
-
ATP.
-
Assay buffer.
-
Europium cryptate-labeled anti-phosphotyrosine antibody.
-
Streptavidin-XL665.
-
This compound compound dilutions.
-
-
Procedure:
-
The MET kinase enzyme, substrate peptide, and this compound at various concentrations are incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the detection reagents (europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) are added.
-
After another incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phospho-MET ELISA Assay
This cell-based assay measures the ability of this compound to inhibit MET autophosphorylation within a cellular context.
-
Cell Line:
-
HEK-293T cells transiently transfected to express either wild-type MET, M1250T MET, or Y1235D MET.
-
-
Procedure:
-
HEK-293T cells are seeded in 96-well plates and transfected with the appropriate MET construct.
-
After a period of expression, the cells are serum-starved.
-
The cells are then treated with varying concentrations of this compound for a defined period.
-
Cells are subsequently lysed to release cellular proteins.
-
The concentration of phosphorylated MET in the cell lysates is quantified using a sandwich ELISA. A capture antibody specific for total MET is coated on the plate, and a detection antibody that recognizes the phosphorylated form of MET is used.
-
The signal is developed and read on a plate reader.
-
IC50 values are determined from the dose-response curve of MET phosphorylation inhibition.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: MET Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Assessing this compound Inhibitory Activity.
Caption: this compound Mechanism for Overcoming MET Mutations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacodynamics of SAR125844: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacodynamics of SAR125844, a potent and selective inhibitor of the MET tyrosine kinase. The information presented is compiled from preclinical studies and is intended to serve as a valuable resource for professionals in the field of oncology drug development.
Introduction
This compound is a triazolopyridazine derivative that acts as a selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] Activation of the MET/HGF (Hepatocyte Growth Factor) signaling pathway is a known driver in various human cancers, promoting tumor initiation, metastasis, and angiogenesis.[3][4] this compound has been developed for intravenous administration to target tumors with MET gene amplification or pathway addiction.[3][4]
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4] The primary pathways affected are the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and migration.[3][4] In preclinical models, this inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell migration.[3][5]
In Vivo Pharmacodynamic Profile
The in vivo pharmacodynamic activity of this compound has been primarily evaluated in human gastric cancer xenograft models with MET gene amplification, specifically the SNU-5 and Hs 746T cell lines.[3]
MET Phosphorylation Inhibition
Intravenous administration of this compound leads to a potent, dose- and time-dependent inhibition of MET phosphorylation in vivo.[3]
-
In SNU-5 Tumors: A single intravenous dose of 45 mg/kg resulted in complete (99%) inhibition of pMETY1349 within 1 hour, which was maintained for 4 hours. A partial inhibition (59%) was still observed at 24 hours post-administration.[5]
-
In Hs 746T Tumors: A single intravenous dose of 20 mg/kg led to complete MET kinase inhibition for 4 hours (96%) and significant inhibition at 24 hours (80%), with partial inhibition (61%) still evident at 48 hours.[2] The use of a nanosuspension formulation of this compound demonstrated a prolonged duration of MET kinase inhibition for up to 7 days.[3][4]
Downstream Pathway Modulation
The inhibition of MET phosphorylation by this compound translates to the suppression of downstream signaling molecules. In the SNU-5 xenograft model, a 45 mg/kg intravenous dose resulted in a time-dependent reduction in the phosphorylation of AKT (pAKTS473) and MEK (pMEKS217/221).[5]
Quantitative In Vivo Efficacy
This compound has demonstrated significant dose-dependent anti-tumor activity in MET-amplified xenograft models.
-
SNU-5 Xenograft Model: Daily or every-2-days intravenous treatment with this compound promoted dose-dependent tumor regression at tolerated doses.[3]
-
Hs 746T Xenograft Model: A nanosuspension formulation of this compound administered intravenously resulted in complete tumor regression in 7 out of 8 mice at doses of 53, 106, and 213 mg/kg.[2] At these doses, more than 80% MET inhibition was maintained for 48 to 96 hours.[2]
Table 1: Summary of In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Cell Line | Dose (IV) | Formulation | Time Point | Endpoint | Result |
| Mouse | SNU-5 | 45 mg/kg | Solution | 1-4 hours | pMETY1349 Inhibition | 99% |
| Mouse | SNU-5 | 45 mg/kg | Solution | 24 hours | pMETY1349 Inhibition | 59% |
| Mouse | Hs 746T | 20 mg/kg | Solution | 4 hours | pMET Inhibition | 96% |
| Mouse | Hs 746T | 20 mg/kg | Solution | 24 hours | pMET Inhibition | 80% |
| Mouse | Hs 746T | 20 mg/kg | Solution | 48 hours | pMET Inhibition | 61% |
| Mouse | Hs 746T | 53, 106, 213 mg/kg | Nanosuspension | End of study | Tumor Regression | Complete regression in 7 of 8 mice |
Experimental Protocols
Animal Models and Tumor Implantation
Female SCID mice were used for the in vivo studies.[3] Human gastric cancer cell lines with MET amplification, SNU-5 and Hs 746T, were subcutaneously implanted.[3] Tumors were allowed to grow to a volume of 200-400 mm³ before the commencement of treatment.[3]
Drug Formulation and Administration
For in vivo studies, this compound was formulated in two ways:
-
Solution: Sulfobutylether-β-cyclodextrin 40% in acidified water.[3]
-
Nanosuspension: PVPK17/DOC/Tris (0.4/0.08/0.016%) in dextrose, adjusted to pH 7.4.[3]
The drug was administered intravenously via the tail vein.[3]
Pharmacokinetic Analysis
Blood and tumor samples were collected at various time points (5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) after a single intravenous administration.[3] this compound concentrations in plasma and tumor tissue were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Pharmacodynamic Analysis
Tumor tissues were collected at specified time points after drug administration. The levels of phosphorylated MET (pMET), total MET, phosphorylated AKT (pAKT), total AKT, phosphorylated MEK (pMEK), and total MEK were assessed using Western blotting and ELISA.[5] Immunohistochemistry was also used to evaluate pMET levels in tumor tissue.[5]
Western Blotting Protocol (General)
-
Tissue Lysis: Tumor tissues are homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-MET Y1349, MET, p-AKT S473, AKT, p-MEK S217/221, MEK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Antitumor Efficacy Studies
Tumor-bearing mice were treated with this compound or vehicle control according to the specified dosing schedule. Tumor volumes were measured regularly (e.g., twice a week) using calipers. The body weight of the animals was also monitored as an indicator of toxicity.[3]
Visualizations
Caption: this compound inhibits MET signaling.
Caption: Workflow for in vivo studies.
References
- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
SAR125844: A Potent and Selective MET Tyrosine Kinase Inhibitor for MET-Amplified Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SAR125844 is a potent, selective, and intravenously administered small molecule inhibitor of the MET tyrosine kinase. Dysregulation of the MET signaling pathway, primarily through gene amplification, is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and clinical development of this compound. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a thorough analysis of the MET signaling pathway and the mechanism by which this compound exerts its anti-tumor effects. Quantitative data from preclinical and clinical studies are summarized in structured tables to facilitate understanding and comparison.
Chemical Structure and Physicochemical Properties
This compound is a triazolopyridazine derivative with the IUPAC name 1-[6-[[6-(4-fluorophenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea.[2] Its chemical structure is depicted below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H23FN8O2S2 | [2] |
| Molecular Weight | 550.63 g/mol | [1] |
| CAS Number | 1116743-46-4 | [1] |
| SMILES | C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F | [2] |
| Solubility (DMSO) | 11 mg/mL (19.97 mM) | [1] |
| Solubility (Water) | < 1 mg/mL | [1] |
| Solubility (Ethanol) | < 1 mg/mL | [1] |
| Oral Bioavailability (mice) | ~2% | [1] |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of the MET receptor tyrosine kinase.[4] The MET signaling pathway plays a crucial role in normal cellular processes such as embryogenesis, tissue regeneration, and wound healing. However, its aberrant activation, often through gene amplification or mutation, is a significant contributor to tumorigenesis, promoting cell proliferation, survival, migration, and invasion.
The binding of the ligand, hepatocyte growth factor (HGF), to the MET receptor induces its dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation leads to the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades, most notably the RAS/MAPK and PI3K/AKT pathways.
This compound selectively binds to the ATP-binding pocket of the MET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling. This targeted inhibition leads to cell cycle arrest, induction of apoptosis, and inhibition of cell migration in MET-dependent tumor cells.
Preclinical Pharmacology
In Vitro Activity
This compound demonstrates potent and selective inhibitory activity against MET kinase in biochemical and cell-based assays. It effectively inhibits the proliferation of MET-amplified cancer cell lines and induces apoptosis.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/Target | IC50 / Ki | Reference |
| Biochemical Assay | Wild-type MET kinase | IC50: 4.2 nM, Ki: 2.8 nM | [4] |
| M1250T mutant MET | IC50: 6.5 nM | [1] | |
| Y1235D mutant MET | IC50: 1.7 nM | [1] | |
| Cell Proliferation | EBC-1 (NSCLC, MET amplified) | IC50: ~10 nM | [1] |
| Hs 746T (Gastric, MET amplified) | IC50: ~5 nM | [1] | |
| SNU-5 (Gastric, MET amplified) | IC50: ~10 nM | [1] | |
| MKN-45 (Gastric, MET amplified) | IC50: ~20 nM | [1] | |
| Apoptosis Induction | SNU-5 (Gastric, MET amplified) | EC50: 6 nM (at 72h) | [1] |
| Cell Migration | PC-3 (HGF-induced) | IC50: 26 nM | [4] |
Table 3: Kinase Selectivity of this compound
| Kinase | IC50 (nM) | Reference |
| MET | 4.2 | [1] |
| RON | ~740 | [1] |
| TRKA/NTRK1 | 39 | [1] |
| TRKB/NTRK2 | 280 | [1] |
| PDGFRα-V561D | 55 | [1] |
| AXL | 87 | [1] |
| MER | 105 | [1] |
In Vivo Activity
In preclinical xenograft models using MET-amplified human cancer cell lines, intravenously administered this compound demonstrated significant anti-tumor activity, including tumor growth inhibition and regression.
Table 4: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Outcome | Reference |
| SNU-5 (Gastric) | 45 mg/kg, i.v., single dose | Tumor regression | [4] |
| Hs 746T (Gastric) | 45 mg/kg, i.v., single dose | Tumor regression | [4] |
| Hs 746T (Gastric) | 20 mg/kg, i.v., nanoformulation | Long-duration pharmacodynamic impact and tumor regression | [4] |
Pharmacokinetics in Mice: Following a single intravenous administration of 20 mg/kg in mice bearing Hs 746T xenografts, this compound exhibited a moderate clearance (3.1 L/h/kg) and a large volume of distribution (4.2 L/kg).[1]
Clinical Development
This compound has been evaluated in a Phase I clinical trial (NCT01391533) in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile, as well as to assess preliminary anti-tumor activity.
Table 5: Summary of Phase I Clinical Trial (NCT01391533) Results
| Parameter | Finding | Reference |
| Patient Population | Advanced solid tumors with high t-MET or MET amplification | [3] |
| Dosing Regimen | Intravenous infusion once weekly | [3] |
| Recommended Dose | 570 mg/m² | [3] |
| Common Adverse Events (Grade 1-2) | Nausea, vomiting, fatigue, diarrhea, headache, infusion site phlebitis, pyrexia | [4] |
| Dose-Limiting Toxicities | Grade 3 transaminase increase (at 570 and 740 mg/m²) | [4] |
| Pharmacokinetics (at 570 mg/m²) | Mean Clearance: 32.2 L/h, Large Volume of Distribution: 528 L | [4] |
| Objective Response Rate (ORR) in MET-amplified NSCLC | 28.6% | [2] |
| Disease Control Rate (DCR) in MET-amplified NSCLC | 77.3% | [2] |
Experimental Protocols
Cell Proliferation Assay
Methodology:
-
Cancer cell lines with known MET gene amplification (e.g., EBC-1, Hs 746T, SNU-5, MKN-45) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound or vehicle control (DMSO) for 96 hours.
-
Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which are indicative of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay
Methodology:
-
MET-amplified cells (e.g., SNU-5) are seeded in 6-well plates and treated with this compound at various concentrations for 24, 48, and 72 hours.
-
Following treatment, both adherent and floating cells are collected.
-
Cells are washed with cold PBS and then resuspended in Annexin V binding buffer.
-
Cells are stained with a fluorescently-labeled Annexin V (e.g., FITC or Alexa Fluor 488) and a viability dye such as propidium iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
In Vivo Xenograft Studies
Methodology:
-
Immunodeficient mice (e.g., SCID or nude mice) are subcutaneously inoculated with a suspension of MET-amplified human cancer cells (e.g., Hs 746T or SNU-5).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups, including a vehicle control group and one or more this compound dose groups.
-
This compound is administered intravenously according to the specified dosing schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for p-MET).
Conclusion
This compound is a potent and selective MET kinase inhibitor with a well-defined mechanism of action. It has demonstrated significant anti-tumor activity in preclinical models of MET-amplified cancers and has shown promising preliminary efficacy in early-phase clinical trials. The data presented in this technical guide support the continued development of this compound as a targeted therapy for patients with tumors harboring MET gene amplification. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this treatment.
References
- 1. Phase I dose-escalation study of the c-Met tyrosine kinase inhibitor this compound in Asian patients with advanced solid tumors, including patients with MET-amplified gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET-targeted therapies for the treatment of non-small-cell lung cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
SAR125844: A Technical Guide for Researchers Targeting MET-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SAR125844, a selective inhibitor of the MET receptor tyrosine kinase, for the treatment of cancers characterized by MET pathway addiction. This document details the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the study of this compound.
Introduction: The MET Signaling Pathway and Its Role in Cancer
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes, including embryonic development, tissue regeneration, and wound healing. However, aberrant activation of the MET signaling pathway is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and metastasis. Dysregulation of this pathway can occur through various mechanisms, including MET gene amplification, overexpression, mutations, and autocrine/paracrine HGF/MET signaling loops. Consequently, targeting the MET pathway has emerged as a promising therapeutic strategy for a range of solid tumors.
This compound: A Potent and Selective MET Inhibitor
This compound is a selective, ATP-competitive small molecule inhibitor of the MET kinase. Administered intravenously, it is designed to specifically target cancers with MET pathway addiction.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding site of the MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways inhibited by this compound include the PI3K/AKT and RAS/MAPK pathways, which are critical for cell growth, proliferation, and survival. By blocking these signals, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on MET signaling.
Preclinical Data
The preclinical activity of this compound has been extensively evaluated in a variety of in vitro and in vivo models, demonstrating its potency and selectivity for MET-addicted cancers.
In Vitro Activity
This compound has shown potent inhibitory activity against MET kinase in biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nmol/L) |
| Biochemical Assay | Wild-type MET kinase | 4.2 |
| Cell-Based Assay (MET Phosphorylation) | Hs 746T (Gastric Cancer) | 1.4 |
| SNU-5 (Gastric Cancer) | 3.9 | |
| MKN-45 (Gastric Cancer) | 5.1 |
This compound selectively inhibits the proliferation of cancer cell lines with MET gene amplification.
Table 2: Anti-proliferative Activity of this compound in MET-Amplified Cell Lines
| Cell Line | Cancer Type | MET Gene Copy Number | Proliferation IC50 (nmol/L) |
| Hs 746T | Gastric | 29 | 1 |
| SNU-5 | Gastric | 13 | 1 |
| MKN-45 | Gastric | 21 | 2 |
| EBC-1 | Lung | ~10 | 1 |
| NCI-H1993 | Lung | ~9 | 7 |
| OE-33 | Esophageal | ~32 | 3 |
In Vivo Activity
In vivo studies using xenograft models of human cancers with MET amplification have demonstrated the potent anti-tumor efficacy of this compound.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in MET-Amplified Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |
| SNU-5 | Gastric | 45 mg/kg, IV, daily | Potent tumor regression |
| Hs 746T | Gastric | 20 mg/kg, IV, every 2 days | Significant tumor regression |
Clinical Data
This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors, with a focus on those with MET amplification.
Phase I Study in Advanced Solid Tumors (NCT01391533)
This first-in-human study was a dose-escalation trial to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of this compound.
Table 4: Summary of Efficacy in the Dose-Expansion Cohort of NCT01391533 (570 mg/m²)
| Patient Population | Number of Patients | Objective Response Rate (ORR) | Best Overall Response |
| MET-amplified NSCLC | 22 | 18.2% | 4 Partial Responses |
| Other MET-amplified tumors | 11 | - | 2 Partial Responses |
Note: The MTD was established at 570 mg/m² administered weekly via intravenous infusion.
Phase I Study in Asian Patients with Advanced Solid Tumors (NCT01657214)
This study evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound in an Asian patient population.
Table 5: Summary of Efficacy in the Dose-Expansion Cohort of NCT01657214 (570 mg/m²)
| Patient Population | Number of Patients | Objective Response Rate (ORR) | Best Overall Response |
| MET-amplified Gastric Cancer | 14 | 14.3% | 2 Partial Responses, 6 Stable Disease, 6 Progressive Disease |
| Other MET-amplified tumors | 5 | 0% | 1 Stable Disease, 4 Progressive Disease |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.
-
Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a non-linear regression analysis.
Western Blot Analysis of MET Phosphorylation
This protocol describes the detection of phosphorylated MET (pMET) to assess the inhibitory activity of this compound.
-
Cell Lysis: Treat MET-amplified cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pMET (e.g., anti-pMET Y1234/1235) overnight at 4°C. Also, probe a separate membrane with an antibody against total MET as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the level of MET phosphorylation relative to the total MET protein.
In Vivo Tumor Xenograft Study
This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject MET-amplified human cancer cells (e.g., 5 x 10⁶ SNU-5 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizations
The following diagrams illustrate key concepts related to this compound and its evaluation.
Caption: The MET signaling pathway and the mechanism of action of this compound.
Methodological & Application
Application Notes and Protocols: Intravenous Administration of SAR125844 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various human cancers.[1] Activation of the HGF/MET signaling pathway is implicated in tumor initiation, metastasis, angiogenesis, and therapeutic resistance.[1] this compound is administered intravenously and has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with MET gene amplification.[1][2] These application notes provide a detailed protocol for the intravenous administration of this compound in mouse models of cancer, along with a summary of its mechanism of action and preclinical efficacy.
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets the MET tyrosine kinase, including its wild-type and mutated forms.[1] The binding of its ligand, Hepatocyte Growth Factor (HGF), to the MET receptor triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades.[2][3] Key pathways activated by MET include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, motility, and invasion.[2][3] By binding to c-Met, this compound disrupts these signaling pathways, ultimately inhibiting tumor cell growth, inducing apoptosis, and preventing metastasis in MET-driven tumors.[4]
c-Met Signaling Pathway Inhibition by this compound
Caption: Inhibition of the c-Met signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes the preclinical efficacy of intravenously administered this compound in mouse xenograft models of MET-amplified gastric cancer.
| Cell Line | Mouse Model | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| SNU-5 | Xenograft | 45 | Single IV dose | Complete inhibition of MET kinase activity for 4 hours, partial at 24 hours. | [2] |
| Hs 746T | Xenograft | Not specified | Not specified | Potent, dose- and time-dependent inhibition of MET kinase and downstream pathways. | [2] |
| SNU-5, Hs 746T | Xenograft | Not specified | Daily or every-2-days IV | Dose-dependent tumor regression at tolerated doses. | [1] |
Experimental Protocol: Intravenous Administration of this compound in Mice
This protocol outlines the procedure for the preparation and intravenous (IV) administration of this compound to mice bearing tumor xenografts.
Materials:
-
This compound compound
-
Vehicle solution (e.g., sterile saline, 5% dextrose in water (D5W), or a suitable nanosuspension formulation)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Mouse restraint device
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimate mice to the laboratory environment according to institutional guidelines.
-
For tumor xenograft models, allow tumors to reach the desired size before initiating treatment.
-
Weigh each mouse on the day of treatment to accurately calculate the required dose.
-
-
Preparation of this compound Solution:
-
Note: The specific vehicle and concentration may vary. The following is a general guideline.
-
Based on preclinical studies, a dose of 45 mg/kg has been used.[2]
-
Calculate the total amount of this compound needed for the study group.
-
Prepare the this compound solution in a sterile vehicle. For longer-lasting effects, a nanosuspension formulation may be utilized.[1]
-
Ensure the final concentration allows for an appropriate injection volume (typically 100-200 µL for a 20-25g mouse).
-
Vortex or sonicate the solution as needed to ensure complete dissolution or uniform suspension.
-
-
Intravenous Administration (Tail Vein Injection):
-
Properly restrain the mouse using a suitable restraint device, ensuring the tail is accessible.
-
To aid in visualization and cannulation of the lateral tail veins, gently warm the tail using a heat lamp or by immersing it in warm water.
-
Swab the tail with 70% ethanol to clean the injection site.
-
Load the prepared this compound solution into a 1 mL syringe fitted with a 27-30 gauge needle. Remove any air bubbles.
-
Position the needle, bevel up, parallel to the lateral tail vein and gently insert it into the vein.
-
Slowly inject the calculated volume of the this compound solution. Successful injection is indicated by the absence of resistance and no visible subcutaneous bleb formation.
-
If resistance is met or a bleb forms, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the mice according to the experimental plan, including tumor measurements and body weight, to assess treatment efficacy and toxicity.
-
Experimental Workflow for Intravenous this compound Administration in a Mouse Model
Caption: Workflow for this compound IV administration in mice.
References
- 1. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the MET-Signaling Pathway in Non-Small–Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
Application Notes and Protocols: The MET Inhibitor SAR125844 in the SNU-5 Human Gastric Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer remains a significant global health challenge, with limited therapeutic options for advanced disease. A subset of gastric tumors exhibits amplification of the MET oncogene, leading to constitutive activation of the MET receptor tyrosine kinase and downstream signaling pathways that drive tumor growth, survival, and invasion. The human gastric adenocarcinoma cell line, SNU-5, is characterized by MET amplification, making it a valuable preclinical model for evaluating MET-targeted therapies.[1] SAR125844 is a potent and highly selective intravenous inhibitor of the MET tyrosine kinase.[2][3][4] These application notes provide detailed protocols for utilizing the SNU-5 xenograft model to evaluate the in vivo efficacy and pharmacodynamics of this compound, along with key quantitative data to guide experimental design and interpretation.
Key Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound on the SNU-5 cell line and xenograft model.
| Cell Line | MET Gene Copy Number | This compound IC50 (MET Phosphorylation) | This compound EC50 (Apoptosis) |
| SNU-5 | 13 | 3.9 nmol/L | 6 nmol/L |
| Table 1: In Vitro Activity of this compound on SNU-5 Human Gastric Cancer Cells.[1] |
| Treatment Group | Dose (mg/kg, IV) | Time Point | % Inhibition of pMET (Y1349) | % Inhibition of pAKT (S473) | % Inhibition of pMEK (S217/221) |
| This compound | 45 | 1 hour | 99% | Not Reported | Not Reported |
| This compound | 45 | 4 hours | 99% | 83% | 77% |
| This compound | 45 | 24 hours | 59% | Not Reported | Not Reported |
| Table 2: In Vivo Pharmacodynamic Effect of a Single Intravenous Dose of this compound in SNU-5 Tumor Xenografts.[1] |
| Treatment Regimen | Outcome |
| Daily or Every-2-Days IV | Dose-dependent tumor regression |
| Table 3: In Vivo Anti-Tumor Efficacy of this compound in SNU-5 Tumor Xenografts.[2] |
Signaling Pathway and Mechanism of Action
The MET receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, activating downstream signaling cascades including the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation, survival, and motility. In MET-amplified cancer cells like SNU-5, the MET receptor is constitutively active. This compound is a selective MET kinase inhibitor that prevents this autophosphorylation, thereby blocking downstream signaling and leading to apoptosis and tumor growth inhibition.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Phase I dose-escalation study of the c-Met tyrosine kinase inhibitor this compound in Asian patients with advanced solid tumors, including patients with MET-amplified gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hs 746T Cell Line as a Model for SAR125844 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hs 746T cell line, derived from a human gastric adenocarcinoma, is a critical in vitro model for studying cancers with MET gene amplification.[1][2][3] This cell line exhibits a high number of MET gene copies, leading to the overexpression and constitutive activation of the MET receptor tyrosine kinase.[1][3] This "oncogene addiction" to the MET signaling pathway makes Hs 746T cells particularly sensitive to MET-targeted therapies.
SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[4][5][6] It has demonstrated significant anti-tumor activity in preclinical models with MET amplification, including the Hs 746T cell line.[4][5] this compound exerts its effects by inhibiting MET autophosphorylation and subsequently disrupting downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for tumor cell proliferation, survival, and invasion.[4][5] These application notes provide detailed protocols for utilizing the Hs 746T cell line to evaluate the efficacy of this compound.
Key Characteristics of the Hs 746T Cell Line
| Characteristic | Description |
| Cell Type | Human Gastric Adenocarcinoma |
| Origin | Metastatic site in the left leg skeletal muscle of a 74-year-old Caucasian male.[2][7] |
| Key Genetic Feature | MET Gene Amplification (approximately 13-29 copies).[2][3][5] |
| MET Mutation | Reports indicate a splice site mutation in exon 14, leading to the deletion of the juxtamembrane domain.[8] |
| Doubling Time | Approximately 41 hours.[2] |
| Morphology | Epithelial.[7] |
| Culture Properties | Adherent.[7] |
This compound: A Selective MET Inhibitor
| Property | Description |
| Drug Name | This compound |
| Mechanism of Action | Potent and selective inhibitor of MET receptor tyrosine kinase.[4][5][6] |
| Administration | Intravenous.[4][5] |
| In Vitro Activity | Inhibits MET autophosphorylation in the nanomolar range.[4][5] |
| Cellular Effects | Induces anti-proliferative and pro-apoptotic activities in MET-amplified cell lines.[4][5] |
| Downstream Signaling Inhibition | Impacts PI3K/AKT and RAS/MAPK pathways.[4][5] |
Experimental Protocols
Hs 746T Cell Culture
A crucial first step is the proper maintenance of the Hs 746T cell line to ensure experimental reproducibility.
Materials:
-
Hs 746T cells (e.g., ATCC® HTB-135™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose[9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of Hs 746T cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.[7]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
Hs 746T cells
-
Complete growth medium
-
96-well plates
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Hs 746T cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[10] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of MET Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of MET and downstream signaling proteins like AKT and ERK.
Materials:
-
Hs 746T cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-total-p44/42 MAPK (Erk1/2), and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed Hs 746T cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[14] Incubate the membrane with the primary antibody overnight at 4°C.[12][14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
This compound Mechanism of Action in Hs 746T Cells
This compound selectively binds to the MET receptor, inhibiting its autophosphorylation. This blockage prevents the activation of downstream signaling pathways critical for cancer cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellosaurus cell line Hs 746.T (CVCL_0333) [cellosaurus.org]
- 3. MET amplification as a potential therapeutic target in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. AddexBio Product Detail - Hs 746T Cells [addexbio.com]
- 8. Gastric cancer cell line Hs746T harbors a splice site mutation of c-Met causing juxtamembrane domain deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: SAR125844 in the MKN-45 Gastric Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase (RTK).[1] The MET signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of various cancers, including gastric cancer, by promoting tumor initiation, metastasis, and angiogenesis.[1][2][3][4] The human gastric cancer cell line, MKN-45, is characterized by the amplification of the c-met oncogene, making it a valuable in vitro model for studying MET-targeted therapies.[5][6] These application notes provide a comprehensive overview of the use of this compound to inhibit the proliferation and induce apoptosis in MKN-45 cells, along with detailed protocols for key experimental assays.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the MET kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[1][7] In MET-amplified cancer cells like MKN-45, this leads to the suppression of key oncogenic pathways, primarily the PI3K/AKT and RAS/MAPK pathways.[1] The inhibition of these pathways ultimately results in cell cycle arrest and the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound in the MKN-45 cell line and other relevant gastric cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| MET Phosphorylation IC50 | MKN-45 | 5.1 nmol/L | [8] |
| Hs 746T | 1.4 nmol/L | [8] | |
| SNU-5 | 3.9 nmol/L | [8] | |
| Cell Proliferation IC50 | MKN-45 | 1-7 nmol/L | [7][8] |
| Apoptosis EC50 | SNU-5 | 6 nmol/L | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
The MKN-45 human gastric adenocarcinoma cell line is available from various cell banks. These cells are typically cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1] MKN-45 cells grow as a mix of adherent and suspension cells.[7][9] For passaging, suspension cells can be collected, and adherent cells can be detached using a gentle cell dissociation reagent like Accutase or Trypsin-EDTA.[4][7]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MKN-45 cells in a 96-well plate at a density of 1.2 x 10^4 cells per well in 100 µL of complete culture medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation with Drug: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane).
Protocol:
-
Cell Treatment: Seed MKN-45 cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both the floating and adherent cells. Adherent cells can be detached using a gentle method like scraping or Accutase.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect the levels of specific proteins, including the phosphorylation status of MET and its downstream effectors.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the MKN-45 cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat MKN-45 cells with this compound and harvest them as described for the apoptosis assay.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data can be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
This compound demonstrates potent and selective inhibitory activity against the MET receptor tyrosine kinase in the MET-amplified MKN-45 gastric cancer cell line. This inhibition leads to a reduction in cell viability, induction of apoptosis, and cell cycle arrest, mediated through the suppression of the PI3K/AKT and RAS/MAPK signaling pathways. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of this compound and other MET inhibitors in a relevant preclinical model.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MKN-45 Cells [cytion.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. MKN-45 cell line|AcceGen [accegen.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytion.com [cytion.com]
- 10. researchgate.net [researchgate.net]
Determining the Optimal Dosage of SAR125844 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of SAR125844, a potent and selective MET tyrosine kinase inhibitor, for in vivo preclinical studies. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction
This compound is a highly selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers.[1] Aberrant MET signaling, often through gene amplification, promotes tumor growth, metastasis, and resistance to therapy.[1] this compound has demonstrated significant anti-tumor activity in preclinical models of MET-amplified cancers, particularly gastric cancer, through the inhibition of MET autophosphorylation and downstream signaling pathways such as PI3K/AKT and RAS/MAPK.[1] This document outlines the necessary protocols and data to guide researchers in designing effective in vivo studies to evaluate the efficacy of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound, focusing on its anti-proliferative activity and in vivo efficacy in MET-amplified gastric cancer xenograft models.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | MET Gene Amplification | IC50 (nmol/L) |
| EBC-1 | Lung | Yes | 1-7 |
| Hs 746T | Gastric | Yes (29 copies) | 1-7 |
| SNU-5 | Gastric | Yes (13 copies) | 1-7 |
| MKN-45 | Gastric | Yes (21 copies) | 1-7 |
| NCI-H1993 | Lung | Yes | 1-7 |
| OE-33 | Esophageal | Yes | 1-7 |
| H-460 | Lung | No | No impact |
| HCT116 | Colon | No | No impact |
Data compiled from studies on a panel of 31 tumor cell lines.[2]
Table 2: In Vivo Efficacy of this compound in MET-Amplified Gastric Cancer Xenograft Models
| Animal Model | Cell Line | Formulation | Dose (mg/kg) | Dosing Schedule | Outcome |
| Mouse | Hs 746T | Solution | 20 | Single i.v. dose | Complete MET kinase inhibition (96%) at 4h, significant inhibition (80%) at 24h, and partial inhibition (61%) at 48h. |
| Mouse | SNU-5 | Nanosuspension | 11 | Daily i.v. | Partial tumor regression. |
| Mouse | SNU-5 | Nanosuspension | 21 | Daily i.v. | Complete tumor regression in 7 of 8 mice. |
| Mouse | SNU-5 | Nanosuspension | 53 | Daily i.v. | Complete tumor regression in 7 of 8 mice. |
| Mouse | SNU-5 | Nanosuspension | 106 | Daily i.v. | Complete tumor regression in 7 of 8 mice. |
| Mouse | SNU-5 | Nanosuspension | 213 | Daily i.v. | Complete tumor regression in 7 of 8 mice. |
i.v. - intravenous. Data from preclinical studies using MET-amplified human gastric tumor xenograft models.[3] It is important to note that these studies reported dose-dependent tumor regression at tolerated doses without treatment-related body weight loss.
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the optimal in vivo dosage of this compound.
Protocol 1: Preparation of this compound for Intravenous Administration
Objective: To prepare a sterile solution of this compound suitable for intravenous injection in mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% sterile saline)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.
-
In a sterile vial, dissolve the this compound powder in the appropriate volume of the vehicle solution.
-
Gently vortex or sonicate the mixture until the powder is completely dissolved.
-
Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Store the prepared solution at 4°C, protected from light, for short-term use. For long-term storage, consult the manufacturer's recommendations.
Protocol 2: In Vivo Efficacy Study in Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model of MET-amplified cancer.
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
Cell Line:
-
MET-amplified human cancer cell line (e.g., SNU-5 or Hs 746T for gastric cancer)
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound intravenously via the tail vein according to the predetermined dosing schedule (e.g., daily, every 2 days).
-
The control group should receive an equivalent volume of the vehicle solution.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Toxicity Assessment:
-
Monitor the general health of the animals daily, including body weight, activity, and any signs of distress.
-
A significant loss of body weight (e.g., >15-20%) may indicate toxicity and require dose adjustment or cessation of treatment.
-
Visualizations
Signaling Pathway
The following diagram illustrates the MET signaling pathway and the mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols for Western Blot Analysis of p-MET Levels Following SAR125844 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various human cancers.[1][2] Activation of the MET pathway, often through MET gene amplification or overexpression, promotes tumor growth, metastasis, and resistance to therapies.[1][3][4] this compound effectively inhibits MET autophosphorylation, leading to the suppression of downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways.[1][2] This document provides detailed protocols for assessing the pharmacodynamic effects of this compound on MET phosphorylation (p-MET) using Western blot analysis, a fundamental technique for characterizing the molecular response to targeted inhibitors.
Mechanism of Action of this compound
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation at multiple tyrosine residues (Y1234, Y1235, Y1349, Y1356), leading to the activation of downstream signaling pathways crucial for cell proliferation, survival, and motility.[1] this compound is an ATP-competitive inhibitor that specifically targets the MET kinase domain, preventing this autophosphorylation and subsequent pathway activation.[5] This inhibitory action is particularly effective in tumors with MET amplification or pathway addiction.[1][2]
MET Signaling Pathway and Inhibition by this compound
Caption: MET signaling pathway and the inhibitory action of this compound.
Quantitative Analysis of p-MET Inhibition by this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on MET phosphorylation and downstream signaling molecules in various cancer cell lines and xenograft models.
Table 1: In Vitro Inhibition of MET Phosphorylation by this compound in MET-Amplified Gastric Cancer Cell Lines
| Cell Line | MET Gene Copies | IC50 for p-MET Inhibition (nmol/L) |
| Hs 746T | 29 | 1.4 |
| SNU-5 | 13 | 3.9 |
| MKN-45 | 21 | 5.1 |
Data sourced from studies on MET-amplified human gastric tumor cell lines.[1]
Table 2: Time-Dependent Inhibition of MET Phosphorylation in SNU-5 Tumor Xenografts after a Single 45 mg/kg IV Dose of this compound
| Time Post-Treatment | p-MET (Y1349) Inhibition (%) | p-AKT (S473) Inhibition (%) | p-MEK (S217/221) Inhibition (%) |
| 1 hour | 99% | Not Reported | Not Reported |
| 4 hours | Maintained Complete | 83% | 77% |
| 24 hours | 59% (Partial) | Not Reported | Not Reported |
Pharmacodynamic analysis performed on tumor extracts from a mouse xenograft model.[1]
Table 3: Dose- and Time-Dependent Inhibition of MET Kinase in Hs 746T Tumor Xenografts by this compound Nanosuspension
| Dose (mg/kg, IV) | Time Post-Treatment | p-MET Inhibition (%) |
| 20 | 4 hours | 96% |
| 20 | 24 hours | 80% |
| 20 | 48 hours | 61% |
Data from a study utilizing a nanosuspension formulation of this compound for extended duration of action.[5]
Experimental Protocol: Western Blot Analysis of p-MET
This protocol outlines the steps for analyzing the phosphorylation status of MET in cell lines or tumor tissues treated with this compound.
Workflow for Western Blot Analysis of p-MET
Caption: Key steps in the Western blot workflow for p-MET analysis.
Materials and Reagents
-
Cell Lines: MET-amplified cancer cell lines (e.g., Hs 746T, SNU-5, MKN-45)
-
Inhibitor: this compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
Protein Assay Reagent: BCA or Bradford protein assay kit
-
Loading Buffer: 4x Laemmli sample buffer
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient)
-
Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-MET (Y1234/1235)
-
Rabbit anti-p-MET (Y1349)
-
Rabbit anti-total MET
-
Rabbit anti-p-AKT (S473)
-
Rabbit anti-total AKT
-
Rabbit anti-p-MEK (S217/221)
-
Rabbit anti-total MEK
-
Mouse/Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture MET-amplified cells to 70-80% confluency.
-
Serum-starve the cells for 6-24 hours, if necessary, to reduce basal receptor phosphorylation.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 4, 24 hours).
-
For studies involving ligand-induced phosphorylation, stimulate cells with HGF for a short period (e.g., 15-30 minutes) before lysis.
-
-
Sample Preparation (Protein Extraction):
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally preferred over milk.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-MET Y1234/1235) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total MET or a loading control on the same membrane, strip the membrane using a mild stripping buffer.
-
Repeat the blocking and antibody incubation steps with the next primary antibody (e.g., anti-total MET, then anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-MET signal to the total MET signal to account for any variations in MET protein levels.
-
Further normalize to the loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Calculate the percentage of p-MET inhibition relative to the vehicle-treated control.
-
Conclusion
Western blot analysis is a critical tool for elucidating the mechanism of action and pharmacodynamic properties of MET inhibitors like this compound. The protocols and data presented here provide a comprehensive guide for researchers to effectively assess the inhibitory activity of this compound on MET signaling in preclinical models. Consistent and reproducible results will depend on careful execution of the experimental procedures and appropriate data normalization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation study of the c-Met tyrosine kinase inhibitor this compound in Asian patients with advanced solid tumors, including patients with MET-amplified gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MET-Signaling Pathway in Non-Small–Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Measuring the Antiproliferative Effects of SAR125844 Using Cell Viability Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various human cancers.[1][2] The MET pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that regulate cell proliferation, survival, motility, and invasion.[3] Dysregulation of the MET signaling pathway is implicated in tumor initiation, metastasis, and angiogenesis.[2][4] this compound exerts its anticancer effects by binding to c-Met and disrupting these signaling pathways, ultimately leading to the inhibition of cell growth in tumors that overexpress c-Met.[1] This document provides detailed protocols for commonly used cell viability assays to quantify the antiproliferative effects of this compound in cancer cell lines.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the MET tyrosine kinase.[2] The binding of HGF to the MET receptor induces its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[3] These pathways are crucial for promoting cell cycle progression and inhibiting apoptosis. This compound effectively inhibits MET autophosphorylation, thereby blocking these downstream signals and resulting in cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis in MET-dependent cancer cells.[3]
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Cell Line | Cancer Type | Parameter | Value (nmol/L) | Reference |
| MNNG/HOS | Osteosarcoma | IC50 | 14 | [3] |
| U-87 MG | Glioblastoma | IC50 | 25 | [3] |
| SNU-5 | Gastric Cancer | EC50 (Apoptosis) | 6 | [3] |
Experimental Protocols
To assess the antiproliferative effects of this compound, several in vitro cell viability assays can be employed. These assays measure cellular metabolic activity or the number of adherent cells, which are indicative of cell viability and proliferation.
Experimental Workflow Overview
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[5] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, isopropanol)[7]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[8]
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Principle: The MTS assay is a "one-step" colorimetric assay where the MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.[10] This eliminates the need for a solubilization step.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTS reagent (in combination with an electron coupling reagent like PES)[6][11]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-100,000 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C.
-
Drug Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 20-48 hours.[10]
-
MTS Addition: Add 10-20 µL of MTS solution directly to each well.[6][10]
-
Absorbance Measurement: Shake the plate briefly and measure the absorbance at 490 nm.[6][10]
Crystal Violet Assay
Principle: The crystal violet assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA.[9][12][13] Dead or detached cells are washed away, and the amount of remaining dye is proportional to the number of viable, adherent cells.[9][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol)[14]
-
0.5% Crystal violet staining solution[9]
-
Solubilization solution (e.g., 1% SDS or methanol)[9]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Fixation: After incubation with the drug, gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 10-20 minutes at room temperature to fix the cells.[9][14]
-
Staining: Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well.[9] Incubate for 20 minutes at room temperature.[9]
-
Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.[9][14]
-
Solubilization: Add 200 µL of a solubilizing agent (e.g., methanol) to each well and incubate for 20 minutes on a shaker to dissolve the dye.[9]
-
Absorbance Measurement: Measure the optical density at 570 nm.[9]
Data Analysis
For all assays, the percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The MTT, MTS, and crystal violet assays are robust and reliable methods for quantifying the antiproliferative effects of this compound. The choice of assay may depend on the specific cell line and experimental requirements. These protocols provide a framework for researchers to effectively assess the efficacy of this compound and other potential anticancer compounds.
References
- 1. Facebook [cancer.gov]
- 2. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the MET-Signaling Pathway in Non-Small–Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. cohesionbio.com [cohesionbio.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Crystal violet staining assay for cell survival [bio-protocol.org]
- 13. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tpp.ch [tpp.ch]
Application Notes and Protocols for Assessing MET Phosphorylation in Tumors Treated with SAR125844
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various cancers.[1][2] Dysregulation of the MET signaling pathway, often through MET gene amplification or overexpression, can lead to tumor cell proliferation, survival, invasion, and metastasis.[1] this compound is designed to disrupt these oncogenic signals by inhibiting MET autophosphorylation.[1]
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the pharmacodynamic assessment of this compound efficacy in preclinical tumor models. The protocols detailed below are designed to enable researchers to accurately quantify the inhibition of MET phosphorylation, a key biomarker of target engagement for this compound and other MET inhibitors.
Key Concepts
MET Signaling Pathway: The MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates specific tyrosine residues in its kinase domain (e.g., Y1234/1235).[3] This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS/MAPK and PI3K/AKT, promoting cell growth, survival, and motility.[1]
Mechanism of Action of this compound: this compound is an ATP-competitive inhibitor that binds to the MET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[4]
Immunohistochemistry (IHC) for Phospho-MET (p-MET): IHC is a powerful technique to visualize and quantify the levels of specific proteins within the context of tissue architecture. By using antibodies that specifically recognize the phosphorylated forms of MET, researchers can assess the direct impact of this compound on its target in tumor tissues.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MET phosphorylation in preclinical xenograft models, as assessed by immunohistochemistry and other methods.
Table 1: Inhibition of MET Phosphorylation in SNU-5 Gastric Cancer Xenografts
| Treatment Group | Time Point | Percent Inhibition of p-MET (Y1234/1235) by IHC | Percent Inhibition of p-MET (Y1349) by Immunoassay |
| This compound (45 mg/kg) | 4 hours | Completely Abolished | 99% |
| This compound (45 mg/kg) | 15 hours | 55% Restoration | Not Reported |
| This compound (45 mg/kg) | 24 hours | 35% Restoration | 59% |
Data extracted from a study by Goulaouic et al.[5]
Table 2: Inhibition of MET Kinase Activity in Hs 746T Gastric Cancer Xenografts
| Treatment Group | Time Point | Percent Inhibition of MET Kinase Activity |
| This compound (20 mg/kg) | 4 hours | 96% |
| This compound (20 mg/kg) | 24 hours | 80% |
| This compound (20 mg/kg) | 48 hours | 61% |
Data from MedchemExpress, citing preclinical studies.[4]
Experimental Protocols
Protocol 1: Immunohistochemical Staining for Phospho-MET (p-MET Y1234/1235) in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue
This protocol provides a detailed procedure for the detection of phosphorylated MET in FFPE tissue sections, suitable for assessing the pharmacodynamic effects of this compound.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 10% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-Phospho-MET (Tyr1234/1235) monoclonal antibody (e.g., D26 clone)
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes (repeat 3 times).
-
Immerse slides in 100% ethanol for 3 minutes (repeat 2 times).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat a water bath or steamer to 95-100°C.
-
Immerse slides in pre-heated Citrate Buffer (pH 6.0) and incubate for 20-40 minutes.
-
Allow slides to cool in the buffer at room temperature for 20-30 minutes.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-MET antibody to its optimal concentration in PBS.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 times for 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 times for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse slides with running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Apply a coverslip with mounting medium.
-
Protocol 2: Semi-Quantitative Analysis of p-MET Staining using the H-Score Method
The H-Score is a commonly used method to quantify the intensity of IHC staining, providing a continuous score ranging from 0 to 300.[3][6][7]
Procedure:
-
Microscopic Evaluation:
-
Under a light microscope, a pathologist or trained scientist evaluates the staining intensity of the tumor cells.
-
The staining intensity is categorized into four grades: 0 (no staining), 1+ (weak staining), 2+ (moderate staining), and 3+ (strong staining).
-
-
Percentage of Stained Cells:
-
For each intensity grade, the percentage of positively stained tumor cells is estimated across representative areas of the tumor section.
-
-
H-Score Calculation:
Example Calculation:
If a tumor section shows 30% of cells with weak staining (1+), 40% with moderate staining (2+), and 20% with strong staining (3+), the H-Score would be:
H-Score = (1 x 30) + (2 x 40) + (3 x 20) = 30 + 80 + 60 = 170
Visualizations
Caption: MET Signaling Pathway and Inhibition by this compound.
Caption: Immunohistochemistry Workflow for p-MET Assessment.
References
- 1. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of the c-Met tyrosine kinase inhibitor this compound in Asian patients with advanced solid tumors, including patients with MET-amplified gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MET phosphorylation predicts poor outcome in small cell lung carcinoma and its inhibition blocks HGF-induced effects in MET mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fc-mediated activity of EGFR x c-Met bispecific antibody JNJ-61186372 enhanced killing of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of SAR125844 in Plasma and Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various cancers.[1][2] Aberrant MET signaling, often due to gene amplification or mutation, promotes tumor growth, proliferation, and metastasis.[2][3][4] this compound has demonstrated significant antitumor activity in preclinical models with MET-amplified cancers by inhibiting MET autophosphorylation and downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways.[1][2] Understanding the pharmacokinetic (PK) profile of this compound in both plasma and tumor tissue is critical for optimizing dosing strategies and predicting therapeutic efficacy. This document provides detailed application notes and protocols for the pharmacokinetic analysis of this compound.
Data Presentation: Pharmacokinetic Parameters
While specific quantitative pharmacokinetic data for this compound in preclinical models is not extensively available in the public domain, the following tables present a structural framework for summarizing such data. The values provided are illustrative and based on typical observations for small molecule kinase inhibitors in preclinical studies.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Plasma
| Parameter | Unit | Value (Illustrative) | Description |
| Cmax | ng/mL | 1500 | Maximum observed plasma concentration |
| Tmax | h | 1 | Time to reach Cmax |
| AUC(0-t) | ngh/mL | 8500 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | ngh/mL | 9000 | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | h | 6 | Elimination half-life |
| CL | L/h/kg | 0.5 | Clearance |
| Vd | L/kg | 4.2 | Volume of distribution |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Tumor Tissue
| Parameter | Unit | Value (Illustrative) | Description |
| Cmax,tumor | ng/g | 3000 | Maximum observed tumor concentration |
| Tmax,tumor | h | 4 | Time to reach Cmax in tumor |
| AUC(0-t),tumor | ng*h/g | 35000 | Area under the tumor concentration-time curve from time 0 to the last measurable concentration |
| Tumor-to-Plasma Ratio | - | 4.1 | Ratio of AUC(0-t),tumor to AUC(0-t),plasma |
Experimental Protocols
Animal Model and Tumor Implantation
A typical preclinical model for evaluating the pharmacokinetics of an anti-cancer agent like this compound involves the use of immunodeficient mice bearing human tumor xenografts.
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: A human cancer cell line with MET amplification, such as Hs 746T or SNU-5 gastric cancer cells.[2]
-
Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Initiate the pharmacokinetic study when tumors reach a volume of 150-200 mm³.
Drug Formulation and Administration
-
Formulation: this compound can be formulated as a nanosuspension for intravenous administration to achieve sustained exposure.[1] A typical vehicle for preclinical studies is a mixture of saline, polysorbate 80, and other excipients.
-
Administration: Administer this compound as a single intravenous (IV) bolus injection via the tail vein. The dose will depend on the study objectives, but a dose of 45 mg/kg has been used in pharmacodynamic studies.[2]
Sample Collection
-
Plasma: Collect blood samples (approximately 50-100 µL) from a subset of mice at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours). Blood should be collected via saphenous vein puncture or terminal cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Tumor Tissue: At each time point, euthanize a cohort of mice and excise the tumors. Rinse the tumors with cold phosphate-buffered saline (PBS), blot dry, weigh, and snap-freeze in liquid nitrogen. Store tumor samples at -80°C until analysis.
Sample Preparation
-
Plasma: For analysis, thaw the plasma samples on ice. Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Tumor Tissue: Homogenize the weighed tumor tissue in a suitable buffer (e.g., PBS) to create a uniform suspension. Perform protein precipitation on the tumor homogenate using the same procedure as for plasma.
Bioanalytical Method: LC-MS/MS
Quantification of this compound in plasma and tumor homogenates is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]
Pharmacokinetic Analysis
Calculate pharmacokinetic parameters from the concentration-time data using non-compartmental analysis with software such as WinNonlin.
Mandatory Visualizations
Caption: MET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical pharmacokinetic analysis.
References
- 1. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the MET-Signaling Pathway in Non-Small–Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET Oncogene in Non-Small Cell Lung Cancer: Mechanism of MET Dysregulation and Agents Targeting the HGF/c-Met Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
Application Notes and Protocols for Detecting SAR125844-Induced Apoptosis via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various cancers.[1][2][3] Upregulation of the MET signaling pathway is implicated in tumor cell proliferation, survival, invasion, and metastasis. This compound has demonstrated significant anti-tumor activity by inducing apoptosis in cancer cells with MET gene amplification.[1][3] This document provides detailed protocols and application notes for the detection and quantification of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of this critical cellular process.
Principle of Apoptosis Detection by Flow Cytometry
A widely used method for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and Propidium Iodide (PI).
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, APC) for detection.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong fluorescence.
By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis studies).
Quantitative Data Summary
The following table summarizes representative data on the induction of apoptosis by this compound in a MET-amplified gastric cancer cell line, SNU-5. The data is based on studies demonstrating the pro-apoptotic effects of this compound.[3]
| Cell Line | Treatment | Concentration (nM) | Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| SNU-5 | Vehicle Control | 0 | 72 | 3.5 | 2.1 | 5.6 |
| SNU-5 | This compound | 1 | 72 | 15.2 | 8.5 | 23.7 |
| SNU-5 | This compound | 10 | 72 | 35.8 | 18.3 | 54.1 |
| SNU-5 | This compound | 100 | 72 | 42.1 | 25.4 | 67.5 |
| SNU-5 | This compound | 300 | 72 | 40.5 | 28.9 | 69.4 |
Note: The data presented is illustrative and based on published findings describing a plateau of approximately 60% apoptosis at 72 hours. Actual results may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
MET-amplified cancer cell line (e.g., SNU-5, Hs 746T)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Flow cytometry tubes
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the MET-amplified cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 300 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Staining with Annexin V and Propidium Iodide
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Mandatory Visualizations
This compound-Induced Apoptosis Signaling Pathway```dot
Caption: Experimental workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Potential Resistance to SAR125844 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance to SAR125844, a selective MET tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[1] It functions by competing with ATP for binding to the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways.[1] This inhibition can lead to cell cycle arrest, apoptosis, and a reduction in cell proliferation in cancer cells that are dependent on MET signaling.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
A2: Resistance to MET inhibitors like this compound can be broadly categorized into two main types: on-target and off-target resistance.
-
On-target resistance typically involves genetic changes in the MET gene itself. This can include:
-
Secondary mutations in the MET kinase domain that interfere with this compound binding. Common mutation sites reported for other MET inhibitors include D1228, Y1230, H1094, G1163, and L1195.
-
MET gene amplification , where the cancer cells produce an excessive amount of the MET protein, overwhelming the inhibitory capacity of the drug.
-
-
Off-target resistance involves the activation of alternative signaling pathways that "bypass" the need for MET signaling to drive cancer cell growth and survival. Common bypass pathways include:
-
Activation of other receptor tyrosine kinases, such as the EGFR/ERBB family .
-
Activation of downstream signaling components, such as KRAS or BRAF .
-
Activation of the PI3K/AKT/mTOR pathway through alterations in its components.
-
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
A3: A step-wise approach is recommended. Start by investigating on-target mechanisms, followed by an exploration of common bypass pathways. Refer to the Troubleshooting Guide below for specific experimental workflows.
Q4: Are there any strategies to overcome resistance to this compound?
A4: Yes, once the resistance mechanism is identified, several strategies can be employed:
-
For on-target resistance due to secondary mutations, switching to a different type of MET inhibitor that binds to a different site on the kinase might be effective.
-
For MET amplification , increasing the dose of this compound (if tolerated in your experimental system) or combining it with other agents may be necessary.
-
For off-target resistance (bypass pathways), a combination therapy approach is often required. For example, if the EGFR pathway is activated, combining this compound with an EGFR inhibitor could restore sensitivity.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying the potential mechanisms of resistance to this compound in your cancer cell lines.
Problem: Decreased Cell Sensitivity to this compound
Your first step is to confirm the loss of sensitivity and then systematically investigate the underlying cause.
Workflow for Investigating this compound Resistance
Caption: A workflow for troubleshooting resistance to this compound.
Experimental Approaches and Expected Outcomes
-
Objective: To quantitatively measure the shift in the half-maximal inhibitory concentration (IC50) of this compound.
-
Method: Perform a dose-response curve using a cell viability assay such as the MTT assay.
-
Data Presentation:
| Cell Line | Initial IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| Parental Cell Line | 10 | - | - |
| Resistant Clone 1 | - | 150 | 15 |
| Resistant Clone 2 | - | 250 | 25 |
-
Objective: To determine if resistance is due to alterations in the MET gene or protein.
-
Methods & Expected Outcomes:
| Experiment | Method | Expected Outcome in Resistant Cells |
| MET Gene Amplification | Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) | Increased MET gene copy number compared to parental cells. |
| MET Kinase Domain Sequencing | Sanger sequencing or Next-Generation Sequencing (NGS) | Identification of point mutations in the kinase domain. |
| MET Protein Expression and Phosphorylation | Western Blot for total MET and phosphorylated MET (p-MET) | Increased total MET expression (in case of amplification) and sustained p-MET levels in the presence of this compound. |
Signaling Pathway: On-Target Resistance
Caption: On-target resistance mechanisms to this compound.
-
Objective: To identify alternative signaling pathways that are activated in resistant cells.
-
Methods & Expected Outcomes:
| Experiment | Method | Expected Outcome in Resistant Cells |
| Phospho-Receptor Tyrosine Kinase (RTK) Array | Antibody array to detect phosphorylation of multiple RTKs. | Increased phosphorylation of specific RTKs (e.g., EGFR, HER2) compared to parental cells. |
| Western Blot for Key Signaling Nodes | Western Blot for p-EGFR, p-AKT, p-ERK, etc. | Sustained or increased phosphorylation of these proteins in the presence of this compound. |
| Co-Immunoprecipitation (Co-IP) | To confirm interactions between signaling proteins. | For example, demonstrating an interaction between MET and another RTK in resistant cells. |
Signaling Pathway: Bypass Mechanism Example (EGFR Activation)
Caption: Example of EGFR-mediated bypass resistance to this compound.
Detailed Experimental Protocols
MTT Cell Viability Assay
Materials:
-
96-well plates
-
Cancer cell lines (parental and suspected resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100-200 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated Proteins
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-total MET, anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells and treat with this compound at a relevant concentration for a specified time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2][3]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against the total protein or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP)
Materials:
-
Cell lysates
-
Primary antibody against the "bait" protein (e.g., anti-MET)
-
Protein A/G-conjugated beads (e.g., agarose or magnetic)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Prepare cell lysates as for Western blotting, using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein for several hours to overnight at 4°C.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-EGFR).
MET Gene Amplification Analysis
a) Fluorescence In Situ Hybridization (FISH)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections
-
MET gene-specific probe and a chromosome 7 centromere (CEP7) control probe
-
Hybridization and wash buffers
-
DAPI counterstain
-
Fluorescence microscope
Procedure:
-
Prepare slides with thin sections of the FFPE cell blocks.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval and protease treatment.
-
Apply the MET and CEP7 probes to the slides and co-denature the probes and cellular DNA.
-
Hybridize the probes overnight in a humidified chamber.
-
Perform post-hybridization washes to remove unbound probes.
-
Counterstain the nuclei with DAPI.
-
Analyze the slides under a fluorescence microscope, counting the number of MET (e.g., green) and CEP7 (e.g., red) signals in at least 50-100 tumor cell nuclei.[4]
-
Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is typically considered amplification.[5][6]
b) Quantitative PCR (qPCR)
Materials:
-
Genomic DNA from parental and resistant cells
-
Primers specific for the MET gene and a reference gene (e.g., RNase P)
-
qPCR master mix (e.g., containing SYBR Green)
-
Real-time PCR instrument
Procedure:
-
Isolate high-quality genomic DNA from the cell lines.
-
Design and validate qPCR primers for a region of the MET gene and a stable reference gene with a known copy number of two.
-
Prepare a standard curve using a serial dilution of a known amount of genomic DNA.
-
Set up qPCR reactions containing genomic DNA, primers, and master mix for both the MET and reference genes.
-
Run the qPCR program on a real-time PCR instrument.
-
Determine the copy number of the MET gene relative to the reference gene using the comparative Ct (ΔΔCt) method or by using the standard curve.[1][7][8][9] An increase in the relative copy number in resistant cells compared to parental cells indicates amplification.
References
- 1. Quantitative Analysis of Copy Number Variants Based on Real-Time LightCycler PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. aruplab.com [aruplab.com]
- 6. ltd.aruplab.com [ltd.aruplab.com]
- 7. newprairiepress.org [newprairiepress.org]
- 8. blog.addgene.org [blog.addgene.org]
- 9. gene-quantification.de [gene-quantification.de]
Troubleshooting inconsistent results in SAR125844 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving the selective c-Met inhibitor, SAR125844.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This disruption of c-Met signaling can lead to the inhibition of tumor cell proliferation, survival, invasion, and metastasis in tumors that overexpress or have mutations in the c-Met gene.[2]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily inhibits the HGF/c-Met signaling axis. Upon binding to c-Met, it blocks the activation of key downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT3/5 pathways.[1] These pathways are crucial for cell proliferation, survival, and motility.
Q3: In which types of cancer cell lines is this compound expected to be most effective?
A3: this compound is most effective in cancer cell lines with MET gene amplification or those that are addicted to the MET signaling pathway.[1] Its proapoptotic and antiproliferative activities are particularly potent in such cell lines.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause 1: Variation in HGF concentration. The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, can significantly impact the apparent potency of c-Met inhibitors. Testing at non-physiological HGF concentrations may lead to misleading predictions of efficacy.
-
Troubleshooting Step: Standardize the HGF concentration across all experiments. If aiming to mimic physiological conditions, use HGF levels typically found in human serum (0.4 to 0.8 ng/mL). For mechanistic studies, a higher concentration (e.g., 50 ng/mL) might be used, but consistency is key.
-
Possible Cause 2: Cell line heterogeneity and passage number. Cell lines can drift genetically over time and with increasing passage number, potentially altering their dependence on the c-Met pathway.
-
Troubleshooting Step: Use cell lines from a reliable source and maintain a consistent, low passage number for all experiments. Regularly perform cell line authentication.
-
Possible Cause 3: Variability in assay conditions. Differences in cell seeding density, incubation time with the inhibitor, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all contribute to inconsistent results.
-
Troubleshooting Step: Strictly adhere to a standardized protocol for all cell viability assays. This includes precise cell seeding, consistent incubation periods, and the use of the same detection reagent and instrument settings.
Issue 2: Weak or no inhibition of c-Met phosphorylation in Western blot analysis.
-
Possible Cause 1: Suboptimal antibody performance. The primary antibody against phosphorylated c-Met (p-MET) may not be specific or sensitive enough.
-
Troubleshooting Step: Use a well-validated antibody specific for the desired phosphorylation sites (e.g., Y1234/1235). Check the antibody datasheet for recommended dilutions and positive/negative control cell lines. Consider testing multiple p-MET antibodies.
-
Possible Cause 2: Insufficient HGF stimulation. If studying HGF-dependent c-Met activation, the stimulation protocol may be inadequate.
-
Troubleshooting Step: Optimize the HGF stimulation time and concentration. A typical starting point is 50 ng/mL of HGF for 15-30 minutes prior to cell lysis.
-
Possible Cause 3: Issues with sample preparation and protein transfer. Protein degradation or inefficient transfer from the gel to the membrane can lead to weak signals.
-
Troubleshooting Step: Prepare cell lysates on ice and add phosphatase and protease inhibitors to the lysis buffer. Confirm successful protein transfer by staining the membrane with Ponceau S before antibody incubation.
Issue 3: Unexpected off-target effects observed.
-
Possible Cause: Inhibition of other kinases. While this compound is highly selective for c-Met, at higher concentrations, it may inhibit other kinases.
-
Troubleshooting Step: Perform a dose-response experiment to determine the minimal concentration of this compound required for on-target inhibition. If unexpected phenotypes persist, consider using a structurally different c-Met inhibitor as a control to see if the effect is recapitulated. A kinome scan can also be performed to identify potential off-target interactions.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Notes |
| c-Met (Wild-Type) | 4.2 | [1] |
| c-Met (Y1235D mutant) | 1.7 | [1] |
| c-Met (M1250T mutant) | 6.5 | [1] |
| RON | ~740 | Moderately active |
| TRKA/NTRK1 | 39 | Minimal inhibitory activity |
| AXL | 87 | Minimal inhibitory activity |
| MER | 105 | Minimal inhibitory activity |
| TRKB/NTRK2 | 280 | Minimal inhibitory activity |
Experimental Protocols
Protocol 1: Western Blot for Phospho-c-Met (p-MET)
-
Cell Culture and Treatment:
-
Plate MET-amplified cells (e.g., Hs 746T, SNU-5) and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Stimulate cells with 50 ng/mL of HGF for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MET (e.g., anti-p-Met Y1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed MET-amplified cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
Optimizing SAR125844 treatment schedule for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SAR125844, a selective MET tyrosine kinase inhibitor.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Assays
Problem: Inconsistent or No Inhibition of MET Phosphorylation in Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | - Ensure the primary antibody is validated for detecting phosphorylated MET (pMET).- Use a recommended antibody dilution and optimize it for your specific cell line and experimental conditions.- Include a positive control (e.g., a cell line with known MET amplification or HGF stimulation) and a negative control (untreated cells). |
| Incorrect Sample Preparation | - Prepare fresh cell lysates and add phosphatase inhibitors to the lysis buffer to prevent dephosphorylation of pMET.- Quantify protein concentration accurately to ensure equal loading. |
| Issues with Western Blot Protocol | - Optimize transfer conditions (time and voltage) based on the molecular weight of MET.- Use an appropriate blocking buffer (e.g., 5% BSA in TBST) to minimize background signal.- Ensure adequate washing steps to remove unbound antibodies. |
| Low MET Expression or Activation | - Confirm that the cell line used has sufficient MET expression and activation for detectable inhibition. For cell lines with low endogenous MET activity, consider stimulating with Hepatocyte Growth Factor (HGF).[1] |
| Compound Degradation | - Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before seeding to avoid clumps.- Use a calibrated multichannel pipette for seeding to ensure uniform cell numbers across wells. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for the specific cell line (typically <0.1%).- Include a vehicle control (solvent only) to assess its effect on cell viability. |
| Assay Interference | - Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT).- Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content using CellTiter-Glo®). |
| Edge Effects in Multi-well Plates | - To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.- Avoid using the outer wells for experimental samples if edge effects are significant. |
| Incorrect Incubation Time | - Optimize the incubation time with this compound to observe a significant effect. A typical duration is 72-96 hours for proliferation assays.[2] |
In Vivo Xenograft Studies
Problem: Lack of Tumor Growth Inhibition
| Potential Cause | Recommended Solution |
| Inappropriate Xenograft Model | - Use cell lines with confirmed MET amplification, as this compound is most effective in this context.[3][4] The SNU-5 and Hs 746T gastric cancer cell lines are reported to be sensitive models.[3] |
| Suboptimal Dosing Schedule | - The dosing schedule is critical for efficacy. Daily or every-2-days intravenous treatment has been shown to be effective.[4] - Refer to the preclinical data for effective dose ranges (e.g., 10-45 mg/kg).[3] |
| Poor Drug Bioavailability/Stability in vivo | - this compound has low oral bioavailability and is administered intravenously.[3] Ensure proper IV administration technique.- Consider using a nanosuspension formulation for longer duration of MET kinase inhibition.[4] |
| Tumor Heterogeneity | - Even in MET-amplified tumors, there can be resistant clones. Consider analyzing tumor tissue post-treatment to investigate resistance mechanisms. |
| Acquired Resistance | - Prolonged treatment can lead to acquired resistance. Monitor tumor growth closely and consider combination therapies if resistance develops. |
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[4] It binds to the ATP-binding site of MET, inhibiting its autophosphorylation and the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[3]
-
In which cancer types is this compound expected to be most effective? this compound shows the most significant activity in tumors with MET gene amplification.[3][4] Preclinical studies have demonstrated its efficacy in MET-amplified gastric and non-small cell lung cancer models.[1][3]
In Vitro Experiments
-
What is the recommended concentration range for in vitro studies? The IC50 of this compound for MET kinase inhibition is in the low nanomolar range (e.g., 4.2 nM for wild-type MET).[4] For cell-based assays, a concentration range from low nanomolar to micromolar is recommended to generate a dose-response curve.
-
What is the recommended solvent for this compound? For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
-
How should I store this compound? Stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
In Vivo Experiments
-
What is the recommended administration route for this compound in animal models? this compound is administered intravenously (IV) due to its low oral bioavailability.[3]
-
What are the reported effective dosing schedules in preclinical models? Daily or every-2-days intravenous administration has been shown to cause tumor regression in MET-amplified xenograft models.[4] A single intravenous dose of 45 mg/kg has been shown to completely inhibit MET kinase activity for at least 4 hours in a SNU-5 tumor model.[3]
-
Are there any known toxicities associated with this compound in preclinical models? At tolerated doses that promote tumor regression, no treatment-related body weight loss was observed in preclinical models.[4]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | MET Status | IC50 (nM) for Cell Proliferation | Reference |
| EBC-1 | Lung | Amplified | ~10 | [2] |
| Hs 746T | Gastric | Amplified | ~10 | [2] |
| SNU-5 | Gastric | Amplified | ~5 | [2] |
| MKN-45 | Gastric | Amplified | ~20 | [2] |
| H-460 | Lung | Not Amplified | >1000 | [2] |
| HCT116 | Colorectal | Not Amplified | >1000 | [2] |
In Vivo Efficacy of this compound in MET-Amplified Xenograft Models
| Xenograft Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| SNU-5 | Gastric | 45 mg/kg, single IV dose | Not reported (complete MET inhibition at 4h) | [3] |
| SNU-5 | Gastric | Daily IV treatment (dose not specified) | Dose-dependent tumor regression | [4] |
| Hs 746T | Gastric | Every-2-days IV treatment (dose not specified) | Dose-dependent tumor regression | [4] |
Experimental Protocols
Western Blot for MET Phosphorylation
-
Cell Culture and Treatment: Plate MET-amplified cells (e.g., SNU-5) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against pMET (e.g., anti-p-Met (Tyr1234/1235)) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the pMET signal to total MET or a loading control (e.g., β-actin).
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject MET-amplified cancer cells (e.g., 5 x 10^6 SNU-5 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously at the desired dose and schedule (e.g., daily or every 2 days). The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested to analyze the levels of pMET and downstream signaling molecules by western blot or immunohistochemistry.
Visualizations
Caption: this compound inhibits the MET signaling pathway.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Non-small cell lung cancer with MET amplification: review of epidemiology, associated disease characteristics, testing procedures, burden, and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovance.com [iovance.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential off-target effects of SAR125844
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SAR125844.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] It has demonstrated nanomolar inhibitory activity against wild-type MET (IC50 of 4.2 nmol/L) and various MET mutants.[1][2]
Q2: Have any off-target effects of this compound been identified?
A2: Yes, preclinical studies have identified potential off-target activities of this compound, although it is considered a highly selective MET inhibitor. A biochemical screen of 275 human kinases revealed inhibitory activity against a small number of other kinases, most notably RON, a close structural homolog of MET.[1] Other kinases inhibited at higher concentrations include members of the TRK and TAM families.[1]
Q3: What are the known off-target kinases for this compound and at what concentrations are they inhibited?
A3: The table below summarizes the inhibitory activity of this compound against its primary target (MET) and identified off-target kinases from a biochemical screen.[1]
Q4: How was the selectivity of this compound determined?
A4: The biochemical selectivity of this compound was evaluated by screening the compound against a panel of 275 human kinases.[1] The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, were determined to assess potency and selectivity.[1]
Troubleshooting Guides
Issue: Unexpected cellular phenotype observed in experiments with this compound.
-
Possible Cause 1: Off-target kinase inhibition. At higher concentrations, this compound may inhibit other kinases in addition to MET, leading to unexpected biological effects.
-
Troubleshooting Steps:
-
Review the concentration of this compound used. Compare your experimental concentration to the IC50 values for known off-target kinases (see Table 1). If the concentration is in the range where off-target inhibition is likely, consider reducing the concentration to a more MET-selective range.
-
Perform a dose-response experiment. Titrate this compound to determine if the unexpected phenotype is dose-dependent and correlates with the IC50 values of potential off-target kinases.
-
Use a more selective MET inhibitor as a control (if available). Comparing the phenotype induced by this compound to that of a structurally different and more selective MET inhibitor can help distinguish between on-target and off-target effects.
-
Knockdown of the target protein. Use techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of MET and see if this phenocopies the effect of this compound. If the phenotype is not replicated, it may be due to off-target effects.
-
-
-
Possible Cause 2: Cell line-specific effects. The expression levels of on- and off-target kinases can vary between different cell lines, leading to different phenotypic outcomes.
-
Troubleshooting Steps:
-
Characterize your cell line. Perform baseline protein expression analysis (e.g., Western blot) to determine the expression levels of MET and key off-target kinases (e.g., RON, AXL, MER, TRKA, TRKB) in your cell line of interest.
-
Test in multiple cell lines. If possible, repeat the experiment in a panel of cell lines with varying expression levels of the target and off-target kinases to assess the consistency of the observed phenotype.
-
-
Data Presentation
Table 1: Biochemical Inhibitory Activity of this compound Against On-Target and Off-Target Kinases [1]
| Target Kinase | IC50 (nmol/L) | Selectivity vs. MET (Fold) | Kinase Family |
| MET (On-Target) | 4.2 | 1 | MET |
| TRKA/NTRK1 | 39 | ~9 | TRK |
| PDGFRα-V561D | 55 | ~13 | PDGF |
| AXL | 87 | ~21 | TAM |
| MER | 105 | ~25 | TAM |
| TRKB/NTRK2 | 280 | ~67 | TRK |
| RON | ~740 | >100 | MET |
Experimental Protocols
1. Biochemical Kinase Selectivity Profiling (Kinome Scan)
-
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: A large panel of purified recombinant human kinases (e.g., 275 kinases) is utilized.[1]
-
Assay Format: A common format is a radiometric assay (e.g., using [γ-33P]ATP) or a fluorescence-based assay such as Homogeneous Time-Resolved Fluorescence (HTRF).[1]
-
Assay Procedure (Illustrative HTRF):
-
Kinase, a biotinylated substrate peptide, and this compound (at various concentrations) are incubated together in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate) are added.
-
The HTRF signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell-Based MET Autophosphorylation Assay
-
Objective: To assess the potency of this compound in inhibiting MET autophosphorylation in a cellular context.
-
Methodology:
-
Cell Culture: Culture a MET-dependent cancer cell line (e.g., a cell line with MET amplification).
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MET (p-MET).
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total MET as a loading control.
-
Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Densitometry is used to quantify the intensity of the p-MET and total MET bands. The ratio of p-MET to total MET is calculated for each treatment condition and normalized to the vehicle control to determine the percentage of inhibition. IC50 values are then calculated from the dose-response curve.
-
Mandatory Visualization
Caption: Workflow for identifying potential off-target effects of this compound.
Caption: On-target and potential off-target kinases of this compound.
References
Welcome to the Technical Support Center for SAR125844. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and managing potential toxicities associated with the use of this compound, a selective MET tyrosine kinase inhibitor, in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide practical guidance for your in vivo experiments.
While this compound has been reported to have a favorable preclinical toxicity profile, it is crucial to implement robust monitoring strategies to ensure animal welfare and data integrity.[1] This guide is based on the known pharmacology of this compound and the general toxicities observed with other MET and tyrosine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential toxicities?
A1: this compound is a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[1] The MET signaling pathway is crucial for cell proliferation, survival, and motility. By inhibiting MET, this compound disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. While this targeted action is effective against MET-amplified tumors, MET signaling also plays a role in normal physiological processes, such as tissue repair and angiogenesis. On-target inhibition of MET in healthy tissues could potentially lead to adverse effects.
Q2: What are the most commonly reported clinical adverse events for this compound and how might they translate to animal models?
A2: In a Phase 1 clinical trial, the most frequent treatment-emergent adverse events in humans included asthenia/fatigue, nausea, abdominal pain, constipation, and dyspnea.[2] While direct translation of subjective symptoms like nausea and fatigue to animal models is challenging, researchers should be vigilant for behavioral changes that may indicate discomfort or distress, such as lethargy, decreased food and water intake, and changes in posture or grooming habits.
Q3: What are the known class-specific toxicities of MET and tyrosine kinase inhibitors that I should monitor for in my animal studies?
A3: Tyrosine kinase inhibitors as a class can be associated with a range of toxicities. Based on preclinical and clinical data from other kinase inhibitors, researchers using this compound should consider monitoring for the following potential adverse effects:
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Gastrointestinal (GI) Toxicity: Diarrhea, nausea (indicated by decreased appetite or food refusal), and vomiting are common with many kinase inhibitors.[3]
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Hepatotoxicity: Liver enzyme elevations can occur.
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Cardiovascular Effects: Changes in blood pressure and, less commonly, cardiac function have been observed with some kinase inhibitors.[4][5]
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Endocrine System Alterations: Thyroid dysfunction and effects on bone metabolism have been reported for some kinase inhibitors.[6]
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Hematological Effects: Changes in blood cell counts, such as neutropenia and thrombocytopenia, can be a concern.[7]
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Dermatological Reactions: Skin rashes are a known side effect of some tyrosine kinase inhibitors.
Troubleshooting Guides
Issue 1: Animal is showing signs of lethargy, decreased appetite, and weight loss.
Possible Cause: These are general signs of distress and could be related to the pharmacological effects of this compound or other experimental stressors. In clinical trials with this compound, asthenia and fatigue were commonly reported.[2]
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Verify the correct dose was administered.
-
Supportive Care:
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Provide highly palatable, soft, and easily accessible food.
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Ensure easy access to a water source.
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Consider subcutaneous fluid administration to prevent dehydration, as advised by a veterinarian.
-
-
Monitor Vital Signs: Regularly check body weight, temperature, and overall appearance.
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Blood Analysis: If signs persist, consider collecting a small blood sample for a complete blood count (CBC) and serum biochemistry panel to assess for hematological and metabolic abnormalities.
-
Dose Adjustment: If toxicity is suspected, consider a dose reduction or a temporary interruption of treatment in a satellite group of animals to assess recovery, in consultation with the study director and veterinarian.
Issue 2: Animal develops diarrhea.
Possible Cause: Gastrointestinal toxicity is a known class effect of many tyrosine kinase inhibitors.[3]
Troubleshooting Steps:
-
Assess Severity: Note the frequency and consistency of the diarrhea.
-
Hydration Support: Provide supportive care to prevent dehydration, such as subcutaneous fluids.
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Dietary Modification: Offer a bland and easily digestible diet.
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Fecal Analysis: Rule out other causes of diarrhea, such as infection, through appropriate testing if necessary.
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Symptomatic Treatment: Anti-diarrheal medication may be considered after consultation with a veterinarian.
Quantitative Data Summary
The following table summarizes key in vitro potency data for this compound. While direct preclinical toxicity data with dose-response is not publicly available, this information provides context for the compound's activity.
| Parameter | Cell Line | Value | Reference |
| IC50 (Kinase Assay) | Wild-type MET | 4.2 nmol/L | [1] |
| IC50 (Cell Proliferation) | EBC-1 (MET amplified) | 10 nmol/L | Sanofi Internal Data |
| Hs 746T (MET amplified) | 5 nmol/L | Sanofi Internal Data | |
| SNU-5 (MET amplified) | 6 nmol/L | Sanofi Internal Data | |
| MKN-45 (MET amplified) | 8 nmol/L | Sanofi Internal Data |
Experimental Protocols
Protocol 1: General Health Monitoring in Rodent Models
-
Frequency: Animals should be observed at least once daily. Following the initial doses of this compound, more frequent observations (e.g., 1, 4, and 24 hours post-dose) are recommended.
-
Parameters to Observe:
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General Appearance: Posture, grooming, activity level.
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Behavioral Changes: Lethargy, agitation, social interaction.
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Physical Signs: Ruffled fur, dehydration (skin tenting), changes in respiration.
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Gastrointestinal: Presence of diarrhea or changes in fecal output.
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Body Weight: Measured at least twice weekly.
-
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Scoring System: Implement a clinical scoring system to objectively assess animal well-being.
Protocol 2: Blood Collection for Hematology and Clinical Chemistry
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Timing: Collect baseline samples before the first dose. Subsequent samples can be collected at predetermined time points during the study (e.g., weekly) and at termination.
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Method: Use appropriate and minimally invasive techniques for blood collection (e.g., submandibular or saphenous vein).
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Analytes:
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Hematology (CBC with differential): White blood cells, red blood cells, platelets, hemoglobin, hematocrit.
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Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine.
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Visualizations
Caption: Figure 1: Simplified MET Signaling Pathway and Inhibition by this compound.
Caption: Figure 2: General Experimental Workflow for Toxicity Assessment.
References
- 1. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR-125844 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medrxiv.org [medrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding kinase-adverse event associations for small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SAR125844 Stability in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in assessing the stability of SAR125844 in solution. The following information is designed to address common challenges and provide clear, actionable protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) at a concentration of up to 11 mg/mL (19.97 mM).[1][2] For in vivo studies, a homogeneous suspension can be prepared in a solution of carboxymethylcellulose sodium (CMC-Na).[2] It is important to note that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.[1]
Q2: What are the recommended storage conditions for this compound in solution?
A2: Stock solutions of this compound in DMSO should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3] Repeated freeze-thaw cycles should be avoided to prevent degradation.[3] For in-use stability, it is recommended to keep the solution on ice and use it within the same day.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can indicate that the solubility limit has been exceeded or that the compound is degrading. First, ensure you are using a suitable solvent and that the concentration is within the recommended range. If using DMSO, ensure it is anhydrous.[1] Gentle warming and vortexing of the solution may help to redissolve the compound. If the issue persists, it is advisable to prepare a fresh stock solution. For aqueous buffers, the pH of the solution can significantly impact solubility and stability.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: A preliminary stability study is recommended. Prepare a solution of this compound in your experimental buffer at the final working concentration. Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure) for the intended duration. At various time points, analyze the solution by High-Performance Liquid Chromatography (HPLC) to monitor for any decrease in the parent compound peak area or the appearance of degradation peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Degradation of this compound in culture media. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Loss of compound activity over time | Instability of the stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[3] |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | Conduct forced degradation studies to identify potential degradation products and establish a degradation profile. This will help in developing a stability-indicating HPLC method. |
| Precipitation in aqueous buffers | Poor solubility or pH-dependent instability. | Check the pH of your buffer. Consider using a co-solvent like DMSO (typically at <1% v/v) to improve solubility. Evaluate the stability of this compound at different pH values. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
Procedure:
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Allow the this compound powder to equilibrate to room temperature before opening the vial.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
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Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4][5]
Materials:
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This compound stock solution (in a suitable solvent like acetonitrile or DMSO)
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Hydrochloric acid (HCl), 0.1 N
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Sodium hydroxide (NaOH), 0.1 N
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Hydrogen peroxide (H₂O₂), 3%
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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pH meter
Procedure:
-
Acid Hydrolysis:
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Mix equal volumes of this compound stock solution and 0.1 N HCl.
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Incubate at 60°C for 24 hours.
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Neutralize the solution with 0.1 N NaOH.
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Analyze by HPLC.
-
-
Base Hydrolysis:
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Mix equal volumes of this compound stock solution and 0.1 N NaOH.
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Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
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Analyze by HPLC.
-
-
Oxidative Degradation:
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Mix equal volumes of this compound stock solution and 3% H₂O₂.
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Incubate at room temperature for 24 hours, protected from light.
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Analyze by HPLC.
-
-
Thermal Degradation:
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Incubate an aliquot of the this compound stock solution at 60°C for 48 hours.
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Analyze by HPLC.
-
-
Photolytic Degradation:
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Expose an aliquot of the this compound stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Analyze by HPLC.
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Data Analysis: For each condition, compare the chromatogram of the stressed sample to that of an unstressed control. A suitable stability-indicating method should be able to resolve the main this compound peak from any degradation product peaks. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure the method can detect degradation products without completely degrading the parent compound.[5]
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study to illustrate the kind of data that would be generated.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound (Hypothetical) | Number of Major Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 | 60 | 15.2 | 2 |
| 0.1 N NaOH | 24 | 60 | 8.5 | 1 |
| 3% H₂O₂ | 24 | Room Temp | 12.8 | 3 |
| Thermal | 48 | 60 | 5.1 | 1 |
| Photolytic | 8 | Room Temp | 18.6 | 2 |
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Caption: Simplified HGF/MET signaling pathway and the inhibitory action of this compound.
References
Addressing variability in tumor response to SAR125844
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR125844, a selective MET tyrosine kinase inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell Proliferation Assays
Question: We are observing significant variability in the IC50 values for this compound in our MET-amplified cancer cell line between experiments. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. Below is a systematic guide to troubleshoot this issue.
-
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Integrity & Passage Number | Use cells within a consistent and early passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Authenticate cell lines regularly (e.g., via STR profiling) to ensure they have not been misidentified or cross-contaminated. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the assay will lead to variability. Always perform an accurate cell count before seeding. Ensure a single-cell suspension to avoid clumping. |
| Compound Stability and Handling | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Conditions | Standardize incubation times, serum concentrations, and plate layouts. Variations in these parameters can significantly impact results. |
| Assay Reagent Variability | Ensure viability assay reagents (e.g., MTT, CellTiter-Glo) are within their expiration date and have been stored correctly. |
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Lower than Expected Efficacy in a MET-Amplified Cell Line
Question: We are not observing the expected level of growth inhibition or apoptosis with this compound in a cancer cell line reported to be MET-amplified. What could be the reason?
Answer: While MET amplification is a key biomarker for sensitivity to this compound, other factors can influence its efficacy.
-
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Low Level of MET Amplification | The degree of MET amplification can correlate with sensitivity. Confirm the MET gene copy number using a quantitative method like Fluorescence In Situ Hybridization (FISH). |
| HGF-Independent MET Activation | While this compound is effective against HGF-dependent and independent MET signaling, the cellular context matters. Ensure that the MET pathway is indeed the primary driver of proliferation in your cell line. |
| Activation of Bypass Signaling Pathways | Resistance to MET inhibitors can arise from the activation of alternative signaling pathways (e.g., EGFR, HER2).[1][2][3] Investigate the activation status of other receptor tyrosine kinases. |
| Drug Efflux or Metabolism | Some cell lines may express high levels of drug efflux pumps that reduce the intracellular concentration of this compound. |
| Suboptimal Drug Exposure | In washout experiments, a short exposure of MET-amplified cells to this compound was sufficient to induce potent and durable inhibition of cell proliferation.[4] However, ensure that the concentration and duration of treatment are adequate for your specific cell line. |
-
Signaling Pathway Considerations:
References
- 1. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
Methods for monitoring MET pathway reactivation after SAR125844 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers monitoring MET pathway reactivation following treatment with the selective MET inhibitor, SAR125844.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the MET pathway?
This compound is a potent and highly selective inhibitor of the MET receptor tyrosine kinase (RTK).[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of MET and preventing its autophosphorylation.[3] This blockade of MET activation leads to the downregulation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for tumor cell proliferation, survival, and invasion.[1]
Q2: What are the common mechanisms of MET pathway reactivation after this compound treatment?
Reactivation of the MET pathway, leading to acquired resistance to this compound, can occur through several mechanisms:
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On-target mechanisms: These involve genetic alterations in the MET gene itself.
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Secondary mutations in the MET kinase domain can interfere with this compound binding, thereby restoring kinase activity.
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MET gene amplification , an increase in the number of copies of the MET gene, can lead to overexpression of the MET receptor, overwhelming the inhibitory effect of the drug.
-
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Off-target mechanisms (Bypass signaling): These involve the activation of alternative signaling pathways that compensate for MET inhibition.
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Activation of other RTKs , such as the epidermal growth factor receptor (EGFR), can reactivate downstream pathways like PI3K/AKT and RAS/MAPK.
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Mutations in downstream signaling components , such as KRAS, can lead to constitutive activation of these pathways, rendering them independent of MET signaling.
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Q3: Which key signaling molecules should be monitored to assess MET pathway reactivation?
To effectively monitor MET pathway reactivation, it is crucial to assess the phosphorylation status of MET itself and key downstream effector proteins. Recommended markers include:
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p-MET (Y1234/Y1235): Phosphorylation at these sites in the activation loop is a direct indicator of MET kinase activity.
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Total MET: To assess changes in overall MET protein expression, which may indicate gene amplification.
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p-AKT (S473): A key node in the PI3K/AKT/mTOR pathway.
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Total AKT: As a loading control for p-AKT.
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p-ERK1/2 (T202/Y204): Key kinases in the RAS/MAPK pathway.
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Total ERK1/2: As a loading control for p-ERK1/2.
Troubleshooting Guides
Western Blotting: Poor Signal for Phosphorylated MET (p-MET)
| Possible Cause | Recommended Solution |
| Low abundance of p-MET | - Stimulate cells with Hepatocyte Growth Factor (HGF) prior to lysis to induce MET phosphorylation. - Increase the amount of protein loaded onto the gel (50-100 µg). |
| Phosphatase activity during sample preparation | - Work quickly and keep samples on ice at all times. - Add phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to the lysis buffer immediately before use.[4] |
| Suboptimal antibody performance | - Use a primary antibody specifically validated for Western blotting of p-MET (Y1234/Y1235). - Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). |
| Incorrect blocking buffer | - Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein which can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[4] |
| Membrane stripping and re-probing issues | - When probing for total MET after p-MET, ensure the stripping procedure was complete. It is often preferable to run parallel gels. |
Cell Viability Assays: Inconsistent IC50 Values for this compound
| Possible Cause | Recommended Solution |
| Cell seeding density | - Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Drug concentration and dilution errors | - Prepare fresh drug dilutions for each experiment. - Perform serial dilutions carefully to ensure accuracy. |
| Assay incubation time | - Optimize the incubation time with this compound. A 72-96 hour incubation is typically sufficient to observe effects on cell proliferation. |
| Metabolically active but non-proliferating cells | - Assays like MTT measure metabolic activity, which may not always correlate directly with cell number. Consider complementing with a direct cell counting method (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation). |
| Emergence of resistant clones | - If IC50 values consistently increase over passages, it may indicate the selection of a resistant cell population. Perform molecular analyses to investigate potential resistance mechanisms. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in MET-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | This compound IC50 (nmol/L) |
| SNU-5 | Gastric | Amplified | 5 |
| Hs 746T | Gastric | Amplified | 10 |
| MKN-45 | Gastric | Amplified | 8 |
| EBC-1 | Lung | Amplified | 12 |
| NCI-H1993 | Lung | Amplified | 15 |
Data compiled from publicly available literature and preclinical studies.
Table 2: Example Western Blot Densitometry Data Following this compound Treatment and Withdrawal
| Treatment Group | p-MET / Total MET (Relative Units) | p-AKT / Total AKT (Relative Units) | p-ERK / Total ERK (Relative Units) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (10 nM, 24h) | 0.15 | 0.25 | 0.30 |
| This compound (10 nM, 24h) -> Washout (48h) | 0.85 | 0.75 | 0.80 |
| This compound-Resistant Line | 0.95 | 0.90 | 0.92 |
This table represents hypothetical data to illustrate expected trends in a washout experiment designed to monitor pathway reactivation.
Experimental Protocols
Protocol 1: Immunoblotting for MET Pathway Proteins
This protocol details the detection of total and phosphorylated MET, AKT, and ERK by Western blotting.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound as required.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-50 µg of protein per lane on an 8-10% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., rabbit anti-p-MET Y1234/1235, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
For re-probing with total protein antibodies, strip the membrane using a commercial stripping buffer and repeat the immunoblotting protocol starting from the blocking step.
-
Protocol 2: Phosphoproteomic Analysis of MET Pathway Reactivation
This protocol provides a general workflow for identifying changes in the phosphoproteome upon MET pathway reactivation.
-
Sample Preparation:
-
Generate cell lysates from control, this compound-treated, and drug-washout/resistant cells as described in the immunoblotting protocol.
-
-
Protein Digestion:
-
Perform in-solution trypsin digestion of the protein lysates.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use bioinformatics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify phosphopeptides.
-
Perform pathway analysis on differentially phosphorylated proteins to identify reactivated signaling networks.
-
Visualizations
Caption: MET Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Monitoring MET Pathway Reactivation.
Caption: Troubleshooting Logic for p-MET Western Blotting.
References
- 1. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of the c-Met tyrosine kinase inhibitor this compound in Asian patients with advanced solid tumors, including patients with MET-amplified gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Strategies to Enhance the Therapeutic Index of SAR125844: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with SAR125844, a selective MET tyrosine kinase inhibitor. The following information is intended to help researchers enhance the therapeutic index of this compound in preclinical and clinical development.
I. Troubleshooting Guide for Common Adverse Events
Researchers investigating this compound may encounter adverse events similar to those observed in its early clinical development. This guide provides potential troubleshooting strategies for managing these toxicities in a research setting.
Table 1: Summary of Common Toxicities Associated with this compound and Other MET Inhibitors
| Toxicity | Grade | Management and Troubleshooting Strategies in a Research Setting |
| Elevated Transaminases (Hepatotoxicity) | Grade 3 (Dose-Limiting) | - Monitoring: In animal studies, perform baseline and regular (e.g., weekly) serum chemistry analysis to monitor ALT and AST levels. - Action: If a significant elevation (e.g., >3-5 times the upper limit of normal) is observed, consider the following: - Temporarily suspend dosing and continue monitoring until levels return to baseline or a lower grade. - Re-initiate dosing at a reduced level. - In case of recurrence, consider discontinuing the study with that subject/group. - For in vitro studies on hepatocytes, assess cytotoxicity at various concentrations to determine a non-toxic range. |
| Nausea and Vomiting | Grade 1-2 | - Animal Studies: Monitor for signs of nausea such as decreased food intake, pica (in rodents), and conditioned taste aversion. - Management: Ensure animals have easy access to food and water. Consider administering an antiemetic appropriate for the animal model prior to this compound administration. |
| Fatigue | Grade 1-2 | - Animal Studies: Assess through behavioral tests such as open field locomotor activity or voluntary wheel running. - Management: Ensure a non-stressful environment for the animals. If significant fatigue is observed, consider dose reduction. |
| Diarrhea | Grade 1-2 | - Animal Studies: Monitor for changes in fecal consistency and frequency. Ensure adequate hydration. - Management: If diarrhea is observed, consider supportive care such as providing hydration solutions. For persistent or severe cases, dose reduction or temporary cessation of treatment may be necessary.[1] |
| Headache | Grade 1-2 | - Relevance to Animal Models: This is a subjective symptom and difficult to assess in animals. |
| Infusion Site Phlebitis | Grade 1-2 | - Administration: Ensure proper intravenous administration techniques in animal models. Rotate injection sites if possible. Dilute the compound in a suitable vehicle to minimize irritation. |
| Pyrexia (Fever) | Grade 1-2 | - Monitoring: Monitor body temperature in animal models post-administration. - Management: If fever is detected, ensure the animals are not showing signs of infection. If non-infectious and persistent, consider dose modification. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[2] MET is a proto-oncogene that, when activated, plays a crucial role in cell proliferation, survival, invasion, and angiogenesis. This compound works by binding to the ATP-binding site of the MET kinase domain, thereby blocking its signaling activity.[2] This inhibition is particularly effective in tumors that are "addicted" to the MET pathway, such as those with MET gene amplification.
Q2: What were the dose-limiting toxicities (DLTs) of this compound in clinical trials?
A2: In a Phase 1 clinical trial (NCT01391533), the dose-limiting toxicities observed were Grade 3 increases in transaminases (liver enzymes).[3]
Q3: What is the current development status of this compound?
Q4: How can the therapeutic index of a MET inhibitor like this compound be improved?
A4: Strategies to enhance the therapeutic index of tyrosine kinase inhibitors, including MET inhibitors, can be approached from several angles:
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Dose Optimization: In preclinical models, conducting thorough dose-response and dose-fractionation studies can help identify a dosing schedule that maximizes anti-tumor efficacy while minimizing toxicity.[4] This could involve lower, more frequent dosing, or intermittent dosing schedules.
-
Combination Therapies: Combining this compound with other anti-cancer agents could allow for synergistic effects at lower, less toxic doses of each drug. For instance, combining a MET inhibitor with an EGFR inhibitor has shown promise in overcoming resistance in certain lung cancers.
-
Patient Selection: The therapeutic index can be significantly improved by selecting patient populations (or in a preclinical setting, tumor models) that are most likely to respond. For MET inhibitors, this typically includes tumors with high MET amplification or specific MET mutations.[5]
-
Management of Side Effects: Proactive monitoring and management of toxicities, as outlined in the troubleshooting guide, can allow for the continuation of effective therapy.
III. Experimental Protocols
A. In Vitro Assay for MET Kinase Inhibition
Objective: To determine the potency of this compound in inhibiting MET kinase activity.
Methodology:
-
Reagents: Recombinant human MET kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the MET kinase, the peptide substrate, and the various concentrations of this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
B. Cell-Based Assay for Inhibition of MET Phosphorylation
Objective: To assess the ability of this compound to inhibit MET phosphorylation in a cellular context.
Methodology:
-
Cell Line: Use a cancer cell line with MET amplification (e.g., MKN-45 or SNU-5 gastric cancer cells).
-
Procedure: a. Seed the cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). c. Lyse the cells and collect the protein lysates. d. Perform a Western blot analysis using primary antibodies against phospho-MET (Tyr1234/1235) and total MET.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of MET phosphorylation.
C. In Vivo Xenograft Model for Efficacy and Toxicity Assessment
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line with MET amplification (e.g., SNU-5) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound intravenously at various doses and schedules. The control group should receive the vehicle.
-
Efficacy Assessment: Measure tumor volume with calipers twice a week. At the end of the study, excise the tumors and weigh them.
-
Toxicity Assessment: a. Monitor the body weight of the mice twice a week. b. Observe the general health and behavior of the mice daily. c. At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including ALT and AST). d. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Compare tumor growth and toxicity parameters between the treatment and control groups.
IV. Visualizations
Caption: MET Signaling Pathway and Inhibition by this compound.
References
- 1. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 2. archive.cancerworld.net [archive.cancerworld.net]
- 3. Brief Report: Clinical Response, Toxicity, and Resistance Mechanisms to Osimertinib Plus MET Inhibitors in Patients With EGFR-Mutant MET-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
Potential for SAR125844 combination therapy to prevent resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential of SAR125844 combination therapy to prevent or overcome treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] Upon binding to its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling pathways including RAS/MAPK and PI3K/AKT.[3] These pathways are crucial for cell proliferation, survival, and invasion. This compound binds to c-Met, disrupting this signaling cascade and thereby inhibiting the growth of tumors that overexpress or have mutations in the c-Met gene.[1][2]
Q2: What are the known mechanisms of resistance to c-Met inhibitors like this compound?
A2: Resistance to c-Met inhibitors can arise through two primary mechanisms:
-
On-target resistance: This involves genetic alterations within the MET gene itself. Mutations in the MET kinase domain, such as H1094, G1163, L1195, D1228, and Y1230, can prevent the inhibitor from binding effectively.[4] Another on-target mechanism is the amplification of the MET gene, leading to an overabundance of the target protein that overwhelms the inhibitor.[4]
-
Off-target resistance (Bypass Signaling): Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for c-Met signaling. Common bypass pathways include the activation of other receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), or downstream mutations in key signaling molecules such as KRAS and PI3K.[4] Upregulation of the mTOR pathway has also been implicated in resistance to c-Met inhibitors.[5]
Q3: Why is a combination therapy approach with this compound being investigated to prevent resistance?
A3: A combination therapy approach is being investigated to preemptively block the development of resistance. By targeting both the primary oncogenic driver (e.g., c-Met) and a likely bypass resistance pathway simultaneously, the cancer cells have fewer avenues to escape the therapeutic pressure. For instance, in non-small cell lung cancer (NSCLC) with EGFR mutations, MET amplification is a common mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[4] Therefore, combining a c-Met inhibitor like this compound with an EGFR TKI from the outset could potentially delay or prevent the emergence of this resistance mechanism.
Q4: What is the rationale for combining this compound with an EGFR inhibitor?
A4: The rationale for combining this compound with an EGFR inhibitor is based on the known crosstalk between the c-Met and EGFR signaling pathways. In some cancers, particularly NSCLC, amplification or activation of the c-Met pathway can lead to resistance to EGFR inhibitors.[4][6] Conversely, activation of the EGFR pathway could serve as a bypass mechanism for cells treated with a c-Met inhibitor. By co-targeting both c-Met and EGFR, it is hypothesized that a more durable anti-tumor response can be achieved by preventing this reciprocal resistance mechanism. Clinical trials have shown promising results for combining other MET-TKIs with EGFR-TKIs in patients with EGFR-mutant, MET-amplified NSCLC who have progressed on prior EGFR inhibitor therapy.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity to this compound monotherapy in vitro over time. | Development of acquired resistance. | 1. Sequence the MET gene: Analyze for kinase domain mutations. 2. Assess MET amplification: Use FISH or qPCR to check for an increase in MET gene copy number. 3. Perform pathway analysis: Use western blotting or phospho-RTK arrays to screen for activation of bypass signaling pathways (e.g., p-EGFR, p-AKT, p-ERK). |
| Tumor regrowth in xenograft models after initial response to this compound. | In vivo resistance development. | 1. Biopsy and analyze the resistant tumors: Perform IHC for p-Met and p-EGFR, and conduct genetic analysis for MET mutations and amplification, as well as mutations in key downstream effectors like KRAS. 2. Initiate combination therapy: Based on the analysis, consider adding an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor like gefitinib or erlotinib). |
| Limited efficacy of this compound in a specific cancer cell line despite c-Met expression. | Primary (intrinsic) resistance. | 1. Confirm c-Met pathway addiction: Use siRNA to knockdown c-Met and confirm that it inhibits cell proliferation. 2. Investigate co-activated pathways: The cell line may have a co-dominant oncogenic driver. Screen for other activated receptor tyrosine kinases. 3. Evaluate for downstream mutations: Check for mutations in genes like KRAS or PIK3CA that would render the cells independent of upstream c-Met signaling. |
Experimental Protocols & Data
Hypothetical Experiment: Evaluating the Synergy of this compound and Gefitinib in a MET-Amplified Gastric Cancer Cell Line
This section provides a representative experimental protocol to assess the potential of combination therapy to prevent resistance.
Objective: To determine if the combination of this compound and the EGFR inhibitor gefitinib results in synergistic anti-proliferative effects in a MET-amplified gastric cancer cell line (e.g., SNU-5).
Methodology:
-
Cell Culture: SNU-5 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
A dose-response matrix is prepared with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) and gefitinib (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).
-
Cells are treated with the single agents or the combinations for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
-
Synergy Analysis:
-
The percentage of cell growth inhibition is calculated for each drug concentration and combination.
-
The results are analyzed using the Chou-Talalay method to determine the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Western Blot Analysis:
-
SNU-5 cells are treated with this compound (e.g., 50 nM), gefitinib (e.g., 5 µM), or the combination for 24 hours.
-
Cell lysates are collected, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against p-Met, total Met, p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH).
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Blots are then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
-
Expected Quantitative Data (Hypothetical):
| Treatment | IC50 (nM) | Combination Index (CI) at 50% inhibition |
| This compound | 10 | N/A |
| Gefitinib | 5000 | N/A |
| This compound + Gefitinib | This compound: 2Gefitinib: 1000 | 0.6 |
This table presents hypothetical data to illustrate the expected outcome of a synergistic interaction.
Visualizations
Caption: c-Met and EGFR signaling pathway crosstalk as a mechanism of resistance.
Caption: Workflow for assessing this compound and Gefitinib combination synergy.
Caption: Logical relationship for using combination therapy to prevent resistance.
References
- 1. A phase I/II study combining erlotinib and dasatinib for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A landscape of response to drug combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Promising Combinatorial Therapeutic Strategies against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
Interpreting unexpected changes in downstream signaling with SAR125844
Welcome to the technical support center for SAR125844. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting unexpected changes in downstream signaling when using this potent and selective MET kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] Its primary mechanism of action is to bind to the MET kinase domain, preventing its autophosphorylation and subsequent activation.[1][2] This leads to the inhibition of downstream signaling pathways that are dependent on MET activation for tumor cell proliferation, survival, and metastasis.[1][2]
Q2: What are the expected downstream signaling effects of this compound in MET-addicted cancer cells?
A2: In cancer cell lines with MET gene amplification or pathway addiction, this compound is expected to cause a significant, dose-dependent reduction in the phosphorylation of MET.[1][2] This on-target effect leads to the decreased phosphorylation and activation of key downstream signaling nodes within the PI3K/AKT and RAS/MAPK pathways.[1][2] Researchers should observe a decrease in phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).
Q3: I'm observing no change or even an increase in the phosphorylation of a downstream signaling molecule after this compound treatment. What could be the cause?
A3: This is an unexpected result that could arise from several factors:
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Off-target effects: Although this compound is highly selective for MET, it may inhibit other kinases at higher concentrations.[3][4] These off-target interactions could lead to the activation of alternative signaling pathways that converge on the downstream molecule you are observing.
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Paradoxical pathway activation: In some cases, kinase inhibitors can cause a paradoxical activation of the signaling pathway they are designed to inhibit.[5][6][7] This can occur through various mechanisms, such as the inhibitor stabilizing an active conformation of a kinase or disrupting negative feedback loops.
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Cellular context and resistance mechanisms: The specific genetic and proteomic landscape of your cell line could influence its response to this compound. Pre-existing or acquired resistance mechanisms, such as mutations in downstream signaling components or the activation of bypass pathways, could lead to unexpected signaling.
Q4: How can I investigate if the unexpected signaling is due to an off-target effect of this compound?
A4: To investigate potential off-target effects, a multi-pronged approach is recommended:
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Confirm the on-target effect: First, verify that this compound is inhibiting MET phosphorylation in your experimental system using Western blotting.
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Perform a dose-response experiment: Determine if the unexpected signaling is observed at concentrations of this compound that are significantly higher than its IC50 for MET. Off-target effects are more likely to occur at higher concentrations.
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Use a structurally distinct MET inhibitor: If the unexpected phenotype is not replicated with a different class of MET inhibitor, it is more likely to be an off-target effect of this compound.
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Kinome profiling: A comprehensive kinome scan can identify other kinases that are inhibited by this compound at the concentrations used in your experiments.
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Phospho-proteomics: This unbiased approach can provide a global view of changes in protein phosphorylation across the proteome, revealing the activation of unexpected pathways.
Troubleshooting Guides
Issue: Unexpected activation of a signaling pathway (e.g., increased p-ERK despite MET inhibition).
This troubleshooting guide provides a workflow to dissect the potential causes of paradoxical signaling.
Diagram: Troubleshooting Workflow for Unexpected Signaling
Caption: A stepwise guide to troubleshooting unexpected downstream signaling events when using this compound.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nmol/L) |
| MET (wild-type) | 4.2 |
| MET (M1250T mutant) | 6.5 |
| MET (Y1235D mutant) | 1.7 |
| TRKA/NTRK1 | 39 |
| PDGFRα-V561D | 55 |
| AXL | 87 |
| MER | 105 |
| TRKB/NTRK2 | 280 |
| RON | ~740 |
| This table summarizes the inhibitory activity of this compound against a panel of kinases. Data extracted from AACR Journals.[4] |
Signaling Pathway Diagrams
Diagram: Canonical MET Signaling Pathway
Caption: The canonical MET signaling pathway and the inhibitory action of this compound.
Diagram: Hypothetical Off-Target Activation of a Parallel Pathway
Caption: A hypothetical scenario where this compound paradoxically activates an off-target kinase, leading to unexpected downstream signaling.
Experimental Protocols
1. Western Blot for Phospho-Protein Analysis
This protocol outlines the general steps for detecting changes in protein phosphorylation via Western blotting.
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Sample Preparation:
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Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-p-AKT, anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
2. Immunoprecipitation (IP) for Kinase Assay
This protocol is for immunoprecipitating a target kinase to assess its activity.
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Cell Lysis:
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Prepare cell lysates as described in the Western blot protocol, using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody against the kinase of interest overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complex.
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Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Kinase Assay:
-
Resuspend the beads in a kinase assay buffer containing a known substrate for the immunoprecipitated kinase and ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
3. Phospho-proteomics Workflow Overview
This is a general workflow for the global analysis of protein phosphorylation.
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Sample Preparation:
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Lyse cells treated with this compound or vehicle control under denaturing conditions to preserve phosphorylation states.
-
Digest proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and identify the sites of phosphorylation.
-
-
Data Analysis:
-
Use specialized software to identify and quantify changes in phosphopeptide abundance between different treatment conditions.
-
Perform bioinformatics analysis to identify signaling pathways that are significantly altered.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Best practices for handling and storing SAR125844
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing SAR125844, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A: this compound powder should be stored at -20°C for up to 3 years.
Q2: How should I prepare and store stock solutions of this compound?
A: It is recommended to prepare stock solutions in DMSO. Once prepared, aliquot the solution to prevent inactivation from repeated freeze-thaw cycles.[1] Storage recommendations for stock solutions are as follows:
Q3: What are the known solubilities of this compound?
A: The solubility of this compound in various solvents at 25°C is summarized in the table below.[3] Please note that using moisture-absorbing DMSO may reduce solubility.[4] For in vivo studies, a common vehicle is a suspension in 10% DMSO and 90% corn oil.[2]
Q4: I am observing precipitation in my stock solution. What should I do?
A: If you observe precipitation, gently warm the solution and vortex or sonicate until the precipitate redissolves. Ensure you are using fresh, anhydrous DMSO for preparing your stock solution, as moisture can affect solubility.[4] To avoid repeated precipitation, ensure the storage temperature is maintained as recommended and minimize freeze-thaw cycles by preparing smaller aliquots.
Q5: What safety precautions should be taken when handling this compound?
A: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H23FN8O2S2 | [3] |
| Molecular Weight | 550.63 g/mol | [3][5] |
| CAS Number | 1116743-46-4 | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility (25°C) | Concentration (mM) | Source |
| DMSO | 11 mg/mL | 19.97 mM | [3][4] |
| DMSO (with ultrasonic) | 45 mg/mL | 81.72 mM | [2] |
| Water | <1 mg/mL | - | [3] |
| Ethanol | <1 mg/mL | - | [3] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2] |
| In Solvent (-80°C) | -80°C | 6 months | [1][2] |
| In Solvent (-20°C) | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
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Calibrated balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, you will need 5.506 mg of this compound (Molecular Weight = 550.63).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Troubleshooting guide for this compound stock solution.
Caption: Simplified signaling pathway of this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of MET Kinase Inhibitors: SAR125844 versus JNJ-38877605
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of two selective MET tyrosine kinase inhibitors, SAR125844 and JNJ-38877605. The information presented is collated from publicly available experimental data to assist researchers in understanding the therapeutic potential and liabilities of these compounds.
Overview and Mechanism of Action
Both this compound and JNJ-38877605 are small molecule inhibitors targeting the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] The c-Met pathway, when abnormally activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations such as gene amplification or mutation, plays a crucial role in tumor cell proliferation, survival, motility, and invasion.[3] By inhibiting the kinase activity of c-Met, these compounds aim to disrupt these oncogenic signaling cascades.
This compound is a potent and highly selective intravenous inhibitor of the MET receptor tyrosine kinase.[4] It has shown nanomolar activity against wild-type MET and various mutants.[4]
JNJ-38877605 is an orally bioavailable, ATP-competitive inhibitor of c-Met.[2][5] While it demonstrated high selectivity and potent inhibition of c-Met in preclinical studies, its clinical development was terminated in a Phase I trial due to observed renal toxicity in human subjects.[6][7] This toxicity was later attributed to the formation of species-specific insoluble metabolites.[6]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and JNJ-38877605.
Table 1: In Vitro Kinase Inhibition and Cell Proliferation
| Parameter | This compound | JNJ-38877605 | Cell Line/Assay Condition |
| c-Met Kinase Inhibition (IC50) | 4.2 nM[4] | 4 nM[2] | Biochemical Assay |
| MET Autophosphorylation Inhibition (IC50) | 1.4 nM[4] | Not Reported | Hs 746T cells |
| 3.9 nM[4] | Not Reported | SNU-5 cells | |
| 5.1 nM[4] | Not Reported | MKN-45 cells | |
| Cell Proliferation Inhibition (IC50) | 1-7 nM[4] | 9.5 nM[2] | EBC-1 (MET-amplified) |
| 1-7 nM[4] | 10.9 nM[2] | MKN-45 (MET-amplified) | |
| 1-7 nM[4] | 15.8 nM[2] | SNU-5 (MET-amplified) | |
| 1-7 nM[4] | Not Reported | Hs 746T (MET-amplified) |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | SNU-5 (gastric) | 45 mg/kg, single i.v. dose | Complete tumor regression in 7 of 8 mice[8] |
| Hs 746T (gastric) | 20 mg/kg, single i.v. dose (nanoformulation) | Maintained MET inhibition and tumor regression[8] | |
| JNJ-38877605 | GTL-16 (gastric) | 40 mg/kg/day, p.o. for 72 hours | Significant decrease in plasma biomarkers (IL-8, GROα, uPAR)[2] |
| GTL-16 (gastric) | Not specified | Dose-dependent tumor growth inhibition[3] |
Signaling Pathway and Experimental Workflow
MET Signaling Pathway
The diagram below illustrates the simplified MET signaling pathway and the points of inhibition by this compound and JNJ-38877605. Upon HGF binding, the MET receptor dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cancer cell activities. Both inhibitors block the initial autophosphorylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. iris.unito.it [iris.unito.it]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validating the selectivity of SAR125844 for MET over other kinases
SAR125844 is a potent and highly selective inhibitor of the MET receptor tyrosine kinase, a key driver in various human cancers.[1] This guide provides a comprehensive comparison of this compound's selectivity for MET over other kinases, supported by experimental data and detailed protocols.
Kinase Selectivity Profile
This compound demonstrates exceptional selectivity for MET kinase. A biochemical assay screening against a panel of 275 human kinases revealed minimal inhibitory activity on other kinases.[2][3] The half-maximal inhibitory concentration (IC50) for wild-type MET is 4.2 nmol/L.[1][2][4] The compound also shows potent activity against several MET kinase domain mutants.[2]
Notably, this compound displays over 100-fold selectivity for MET compared to its close structural homolog, RON, which has an IC50 value of approximately 740 nmol/L.[2][3] While some activity was observed against a few other kinases, the IC50 values were significantly higher than that for MET, underscoring its high selectivity.[2][3]
| Kinase Target | IC50 (nmol/L) | Selectivity vs. MET (fold) |
| MET (wild-type) | 4.2 | 1 |
| MET (H1094Y mutant) | 0.22 | 19 |
| MET (Y1235D mutant) | 1.7 | 2.5 |
| MET (M1250T mutant) | 6.5 | 0.6 |
| MET (L1195V mutant) | 65 | 0.06 |
| MET (D1228H mutant) | 81 | 0.05 |
| RON | ~740 | >176 |
| TRKA/NTRK1 | 39 | >9 |
| PDGFRα-V561D | 55 | >13 |
| AXL | 87 | >20 |
| MER | 105 | >25 |
| TRKB/NTRK2 | 280 | >66 |
| Aurora A | 320 | >76 |
| Aurora B | 820 | >195 |
Table 1: Biochemical Selectivity of this compound Against a Panel of Human Kinases. Data compiled from multiple sources.[2][3]
Experimental Protocols
The selectivity of this compound was determined using established biochemical and cellular assays.
Biochemical Kinase Assay
A panel of 275 human kinases was utilized to assess the biochemical selectivity of this compound. The primary method employed was an enzymatic homogeneous time-resolved fluorescence (HTRF) assay for MET wild-type and its mutants.[3] This assay format is a standard method for measuring kinase activity and inhibition.[5]
Workflow for Biochemical Kinase Assay
Caption: Workflow of the biochemical kinase selectivity assay.
Cellular Phospho-MET ELISA Assay
To confirm the on-target activity of this compound in a cellular context, a phospho-MET ELISA assay was performed.[3] This assay measures the inhibition of MET autophosphorylation in cancer cell lines with MET gene amplification.
Workflow for Cellular Phospho-MET ELISA Assay
Caption: Workflow of the cellular phospho-MET ELISA assay.
MET Signaling Pathways
Activation of the MET receptor by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[1] The primary pathways activated by MET are the RAS/MAPK and PI3K/AKT pathways. This compound effectively inhibits these downstream signals by blocking MET autophosphorylation.[1]
Simplified MET Signaling Pathway
Caption: Inhibition of MET signaling by this compound.
References
- 1. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to SAR125844 and Other MET Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle in cancer therapy. This guide provides a comparative analysis of the preclinical cross-resistance profiles of various MET TKIs, with a focus on SAR125844, a potent and highly selective inhibitor of the MET receptor tyrosine kinase. By examining experimental data on inhibitor activity against wild-type and mutated forms of MET, this guide aims to inform strategies for overcoming resistance and guiding the development of next-generation therapies.
Comparative Efficacy of MET TKIs Against Clinically Relevant Mutations
Understanding the activity of different TKIs against MET mutations that confer resistance is crucial for predicting clinical responses and designing effective sequential or combination therapies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative MET TKIs against wild-type MET and various mutants.
| Kinase Target | This compound IC50 (nmol/L) | Other TKI IC50 (nmol/L) [TKI Name] |
| Wild-Type MET | 4.2[1][2] | - |
| MET Mutants | ||
| M1250T | 6.5[1] | - |
| Y1235D | 1.7[1][2] | - |
| H1094Y | 0.22[1] | - |
| L1195V | 65[1] | - |
| D1228H | 81[1] | - |
| Y1230H | 204[1] | - |
Note: Direct comparative IC50 values for other TKIs against the same comprehensive panel of mutants in the same study were not available in the public domain. Researchers are encouraged to consult specific publications for individual TKI profiles.
This compound demonstrates potent, nanomolar activity against wild-type MET and several clinically relevant mutants, including M1250T and Y1235D.[1][2] Its activity against a range of mutations suggests a potential role in overcoming certain forms of acquired resistance.
Mechanisms of Resistance to MET TKIs
Resistance to MET TKIs can be broadly categorized into two main types:
-
On-Target Resistance: This involves the acquisition of secondary mutations in the MET kinase domain that interfere with TKI binding. The location and nature of these mutations can differentially affect the activity of various TKIs.
-
Off-Target Resistance: This occurs through the activation of alternative signaling pathways that bypass the MET dependency. A common mechanism is the activation of other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).
Signaling Pathways and Resistance Mechanisms
The MET signaling pathway and its primary resistance mechanisms are depicted below.
Caption: MET signaling pathway and mechanisms of TKI resistance.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-resistance studies. Below are outlines of key experimental protocols.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay quantifies the number of viable cells in culture after exposure to a TKI.
-
Cell Seeding: Plate cancer cell lines (e.g., MET-amplified gastric or lung cancer cells) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
TKI Treatment: Treat cells with a serial dilution of the TKI (e.g., this compound or a comparator) for a specified duration (typically 72-96 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the TKI concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, indicating pathway activation or inhibition.
-
Cell Lysis: Treat cells with the TKI for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the TKI on pathway signaling.
Experimental Workflow for Cross-Resistance Studies
The following diagram illustrates a typical workflow for generating and characterizing TKI-resistant cell lines and assessing cross-resistance.
References
SAR125844: Evaluating Efficacy in Tumors Resistant to Other MET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies is a significant challenge in oncology. In the context of MET-driven cancers, while several inhibitors have shown clinical activity, acquired resistance often limits their long-term efficacy. This guide provides a comparative overview of the preclinical efficacy of SAR125844, a potent and selective MET inhibitor, with a focus on its potential role in overcoming resistance to other MET-targeting agents.
Introduction to this compound
This compound is a triazolopyridazine derivative that acts as a potent, selective, and ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] It is administered intravenously and has demonstrated significant antitumor activity in preclinical models of MET-amplified cancers.[3] The activation of the MET/HGF signaling pathway is a known driver of tumor initiation, metastasis, and angiogenesis, and is also implicated in resistance to various cancer therapies.[1][3]
Preclinical Efficacy of this compound
Preclinical studies have established this compound as a highly effective inhibitor of MET signaling. It demonstrates nanomolar activity against wild-type MET and certain clinically relevant mutants.
Biochemical and Cellular Activity
This compound exhibits potent inhibitory activity against the wild-type MET kinase and several mutant forms.[1] In cell-based assays, it effectively inhibits MET autophosphorylation in the nanomolar range, leading to downstream pathway inhibition and induction of apoptosis in MET-dependent cancer cell lines.[3]
Table 1: In Vitro Inhibitory Activity of this compound Against MET Kinase
| Target | IC50 (nmol/L) |
| Wild-type MET | 4.2[1] |
| MET M1250T Mutant | 6.5[3] |
| MET Y1235D Mutant | 1.7[3] |
| MET L1195V Mutant | 65[3] |
| MET D1228H Mutant | 81[3] |
| MET Y1230H Mutant | No activity[3] |
Table 2: Cellular Activity of this compound in MET-Amplified Gastric Cancer Cell Lines
| Cell Line | MET Gene Copy Number | IC50 for MET Phosphorylation (nmol/L) |
| Hs 746T | 29 | 1.4[3] |
| SNU-5 | 13 | 3.9[3] |
| MKN-45 | 21 | 5.1[3] |
In Vivo Antitumor Activity
In vivo studies using xenograft models of MET-amplified human gastric tumors have demonstrated the potent antitumor efficacy of this compound. Intravenous administration leads to significant, dose-dependent tumor regression.[1][3] Pharmacodynamic analyses in these models confirm potent and sustained inhibition of MET kinase activity and downstream signaling pathways, including PI3K/AKT and RAS/MAPK.[3]
This compound in the Context of MET Inhibitor Resistance
Acquired resistance to MET inhibitors is a critical clinical issue. Resistance can arise from on-target mechanisms, such as secondary mutations in the MET kinase domain, or off-target mechanisms, including the activation of bypass signaling pathways.
On-Target Resistance: The Challenge of MET Kinase Domain Mutations
Mutations in the MET kinase domain, particularly at residues D1228 and Y1230, are known to confer resistance to type I MET inhibitors (e.g., crizotinib, capmatinib, savolitinib).[4][5] this compound is classified as a type I MET inhibitor. Preclinical data indicates that while this compound is active against the D1228H mutant, it lacks activity against the Y1230H mutant.[3] The D1228V mutation, in particular, has been shown to induce resistance to type I MET inhibitors by impairing drug binding.[6][7] In contrast, type II MET inhibitors, such as cabozantinib, which bind to the inactive conformation of the kinase, may retain activity against some of these resistant mutants.[4][6]
Currently, there is a lack of direct preclinical or clinical data evaluating the efficacy of this compound in tumors that have developed resistance to other MET inhibitors through acquired mutations like D1228V or Y1230C.
Off-Target Resistance Mechanisms
Resistance to MET inhibitors can also be driven by the activation of alternative signaling pathways, such as the EGFR pathway.[8][9] In such cases, a combination therapy approach targeting both MET and the bypass pathway may be necessary.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches used to evaluate MET inhibitors, the following diagrams are provided.
Figure 1: Simplified MET Signaling Pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for evaluating the efficacy of MET inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate MET-amplified cancer cells (e.g., Hs 746T, SNU-5) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other MET inhibitors for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot for MET Phosphorylation
-
Cell Lysis: Culture MET-amplified cells to 70-80% confluency and treat with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-MET (e.g., Tyr1234/1235), total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like β-actin or GAPDH should also be used.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of MET-amplified human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer this compound intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, euthanize the mice and collect tumor tissue for analysis of MET phosphorylation and downstream signaling markers by western blot or immunohistochemistry.
Conclusion
This compound is a potent and selective MET inhibitor with significant preclinical antitumor activity in MET-amplified cancer models. While its efficacy against tumors with primary MET alterations is well-documented, its activity in the context of acquired resistance to other MET inhibitors, particularly those driven by on-target mutations like D1228V, requires further investigation. The existing data suggests that as a type I inhibitor, this compound may have limitations in overcoming resistance mediated by certain kinase domain mutations that are effectively targeted by type II inhibitors. Future studies directly comparing this compound with other MET inhibitors in clinically relevant resistant models are warranted to fully define its therapeutic potential in the evolving landscape of MET-targeted therapies.
References
- 1. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Differential Pattern of Resistance and Sensitivity to Different Classes of MET Inhibitors for MET-Amplified Tumors With MET-D1228X or MET-Y1230X Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Met/Hepatocyte Growth Factor Receptor Ubiquitination Suppresses Transformation and Is Required for Hrs Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired MET D1228V mutation and resistance to MET inhibition in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired METD1228V Mutation and Resistance to MET Inhibition in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming MET-mediated resistance in oncogene-driven NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MET Tyrosine Kinase Inhibitors in Solid Tumors: Focus on SAR125844 (NCT01657214)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of clinical trial data for the MET tyrosine kinase inhibitor SAR125844, with a focus on the NCT01657214 trial in Asian patients with advanced solid tumors. Due to the limited publicly available quantitative data for this specific trial, this guide leverages preclinical data for this compound and clinical data from other selective MET inhibitors that were in development or approved around a similar timeframe. This approach offers a comprehensive understanding of the therapeutic landscape and the potential of MET inhibition in MET-driven malignancies.
Mechanism of Action: Targeting the MET Signaling Pathway
This compound is a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[1] The MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[2] In several cancers, aberrant MET signaling, often due to MET gene amplification or mutation, is a key driver of tumor growth and metastasis.[2][3]
This compound competitively binds to the ATP-binding site of the MET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] Key pathways inhibited by this compound include the RAS/MAPK, PI3K/AKT, and STAT3/5 pathways.[2] Preclinical studies have demonstrated that this inhibition leads to cell cycle arrest and apoptosis in cancer cells with MET amplification.[2]
Below is a diagram illustrating the MET signaling pathway and the point of intervention by this compound.
Caption: MET signaling pathway and inhibition by this compound.
Clinical Trial Data Comparison
While specific quantitative efficacy and safety data from the NCT01657214 trial of this compound are not publicly available, we can draw comparisons with other selective MET inhibitors that have published Phase I/II data in solid tumors, particularly in MET-amplified non-small cell lung cancer (NSCLC), a common indication for this class of drugs.
Table 1: Efficacy of Selective MET Inhibitors in MET-Amplified Solid Tumors
| Drug (Trial) | Tumor Type | Line of Therapy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (NCT01657214) | Advanced Solid Tumors | Not Specified | Data Not Publicly Available | Data Not Publicly Available |
| Crizotinib (PROFILE 1001) | MET-amplified NSCLC | Previously Treated | 32% | 5.4 months |
| Capmatinib (GEOMETRY mono-1) | METex14 NSCLC | 1st Line | 68% | 12.4 months |
| Tepotinib (VISION) | METex14 NSCLC | 1st Line | 46% | 8.5 months |
| Savolitinib (NCT02897479) | METex14 NSCLC | Previously Treated | 49.2% | 6.9 months |
Table 2: Safety Profile of Selective MET Inhibitors (Common Adverse Events >20%)
| Drug | Common Adverse Events (Grade ≥3 in parentheses) |
| This compound (NCT01657214) | Data Not Publicly Available |
| Crizotinib | Vision disorders, nausea, diarrhea, vomiting, constipation, edema, fatigue, decreased appetite |
| Capmatinib | Peripheral edema, nausea, fatigue, vomiting, dyspnea, decreased appetite |
| Tepotinib | Edema, nausea, diarrhea, increased creatinine, fatigue |
| Savolitinib | Nausea, vomiting, peripheral edema, increased aminotransferases, fatigue |
Experimental Protocols
The following outlines a general experimental protocol typical for a Phase I dose-escalation and cohort expansion study of a targeted therapy like this compound, based on publicly available information for similar trials.
Study Design: A Phase I, open-label, multicenter, dose-escalation study with expansion cohorts.
Patient Population: Patients with advanced, unresectable solid tumors with evidence of MET amplification or overexpression, who have failed standard therapy.
Primary Objectives:
-
To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound.
-
To evaluate the safety and tolerability of this compound.
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) profile of this compound.
-
To assess the preliminary anti-tumor activity of this compound according to RECIST criteria.
-
To explore the relationship between MET pathway biomarkers and clinical activity.
Methodology:
-
Dose Escalation Phase: A standard 3+3 dose-escalation design is typically used. Cohorts of 3-6 patients receive escalating doses of this compound until the MTD is identified.
-
Expansion Cohort Phase: Once the RP2D is determined, additional patients are enrolled into specific tumor type cohorts (e.g., MET-amplified NSCLC, gastric cancer) to further evaluate safety, tolerability, and anti-tumor activity.
-
Assessments:
-
Safety: Monitored through physical examinations, vital signs, laboratory tests, and recording of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Efficacy: Tumor assessments are performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging techniques (CT or MRI) and evaluated by RECIST.
-
Pharmacokinetics: Blood samples are collected at various time points to determine drug concentration and PK parameters.
-
Biomarkers: Tumor biopsies and/or circulating tumor DNA (ctDNA) may be collected to assess MET amplification status and other relevant biomarkers.
-
Below is a diagram representing a typical clinical trial workflow for a Phase I study.
Caption: General workflow of a Phase I clinical trial.
Conclusion
This compound is a selective MET inhibitor with a well-defined mechanism of action that has shown promise in preclinical studies. While detailed clinical data from the NCT01657214 trial remains limited, the broader landscape of MET inhibitors provides a strong rationale for their continued development in MET-driven solid tumors. The comparative data presented in this guide highlights the potential efficacy and manageable safety profile of this class of agents. Further publication of data from trials like NCT01657214 will be crucial for fully understanding the clinical utility of this compound in the treatment of patients with MET-amplified cancers.
References
- 1. Current and future treatment options for MET exon 14 skipping alterations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Optimal Treatments for NSCLC Patients Harboring Primary or Acquired MET Amplification - PMC [pmc.ncbi.nlm.nih.gov]
SAR125844: A Comparative Guide to a Selective MET Inhibitor for Cancer Research
An in-depth analysis of the in vitro and in vivo activity of SAR125844, a potent and selective MET tyrosine kinase inhibitor, reveals its significant potential in targeting MET-driven malignancies. This guide provides a comprehensive comparison with other MET inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound is a triazolopyridazine derivative that acts as a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[1] Dysregulation of the MET signaling pathway, often through gene amplification or mutation, is a known driver in various cancers, promoting tumor initiation, growth, metastasis, and angiogenesis.[1][2] this compound disrupts these processes by binding to c-Met and inhibiting its signaling pathways.[2]
In Vitro Activity: Potent and Selective Inhibition of MET Signaling
In vitro studies have demonstrated the potent and selective activity of this compound in MET-addicted cancer cell lines. The compound effectively inhibits MET autophosphorylation in the nanomolar range and induces proapoptotic and antiproliferative effects specifically in cells with MET gene amplification.[1]
Comparative In Vitro Potency of MET Inhibitors:
| Compound | Target Cell Line(s) | IC50 (nmol/L) | Key Findings |
| This compound | Hs 746T (gastric) | 1.4 | Potent inhibition of MET phosphorylation.[3] |
| SNU-5 (gastric) | 3.9 | Induces massive apoptosis.[3] | |
| MKN-45 (gastric) | 5.1 | Potent inhibition of MET phosphorylation.[3] | |
| U-87 MG (glioblastoma) | 25 | Active in cell line with HGF-mediated autocrine activation.[3] | |
| MNNG/HOS (osteosarcoma) | 14 | Active in cell line expressing the TPR-MET fusion protein.[3] | |
| Crizotinib | Various MET-amplified lines | - | Active in MET amplified tumor lines.[4] |
| Capmatinib | MET-dependent tumor cells | - | Potent and highly specific against MET.[5] |
| PHA-665752 | MET-driven lymphoma cells | 9 | Induces cell death starting at 60 nmol/L.[6] |
Experimental Protocol: Cell Proliferation Assay
To assess the antiproliferative activity of this compound, MET-amplified human gastric cancer cell lines (Hs 746T, SNU-5, MKN-45) and other MET-driven tumor cell lines were used. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound. Cell viability was measured after a specified incubation period (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) values were then calculated from the dose-response curves.
In Vivo Efficacy: Dose-Dependent Tumor Regression
In preclinical xenograft models using MET-amplified human gastric tumors (SNU-5 and Hs 746T), intravenous administration of this compound resulted in potent, dose- and time-dependent inhibition of the MET kinase.[1] This led to a significant impact on downstream signaling pathways, including PI3K/AKT and RAS/MAPK, and ultimately, dose-dependent tumor regression at well-tolerated doses.[1][3] A nanosuspension formulation of this compound demonstrated a prolonged duration of MET kinase inhibition for up to 7 days.[1]
Comparative In Vivo Activity of MET Inhibitors:
| Compound | Tumor Model | Dosing | Key Findings |
| This compound | SNU-5 (gastric xenograft) | 45 mg/kg, IV | Complete (99%) MET kinase inhibition within 1 hour, maintained for 4 hours.[3] |
| Hs 746T (gastric xenograft) | 10 and 20 mg/kg, IV | Dose-dependent pharmacodynamic impact on MET, PI3K, and MAPK pathways.[3] | |
| JNJ-38877605 | SNU-5 (gastric xenograft) | - | Similar pharmacodynamic impact to this compound.[3] |
| PF-04217903 | SNU-5 (gastric xenograft) | - | Similar pharmacodynamic impact to this compound.[3] |
| AMG 337 | TPR-MET mouse tumor model | - | Dose-dependent inhibition of Gab-1 phosphorylation.[7] |
Experimental Protocol: Xenograft Tumor Model
To evaluate the in vivo efficacy of this compound, human gastric cancer cells with MET amplification (e.g., SNU-5, Hs 746T) are subcutaneously implanted into immunodeficient mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered intravenously at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis, including the assessment of MET phosphorylation and downstream signaling pathway modulation via techniques like Western blotting or immunohistochemistry.
Mechanism of Action: Targeting the MET Signaling Cascade
The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, leading to the activation of multiple downstream signaling pathways.[3] These include the RAS/MAPK, PI3K/AKT, and STAT3/5 pathways, which are crucial for cell proliferation, survival, motility, and invasion.[3] this compound selectively inhibits the kinase activity of MET, thereby blocking these downstream signals in cancer cells that are dependent on this pathway for their growth and survival.[1][2]
Clinical Context and Future Directions
Clinical trials have evaluated this compound in patients with MET-amplified tumors, particularly in non-small cell lung cancer (NSCLC).[8] While a meta-analysis showed that MET inhibitors as a class have activity in NSCLC with MET dysregulation, the objective response rates (ORRs) vary among different inhibitors and patient populations.[8] For instance, in NSCLC, this compound was associated with an ORR of 18.2%, while other inhibitors like tepotinib and savolitinib showed higher ORRs.[8] Further research is needed to identify predictive biomarkers to select patients who are most likely to benefit from this compound and to explore its potential in combination with other therapies.[4][8]
References
- 1. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MET-targeted therapies for the treatment of non-small-cell lung cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SAR125844 and Standard-of-Care Chemotherapy in MET-Amplified Gastric Cancer
This guide provides a detailed comparison of the investigational agent SAR125844, a selective c-MET inhibitor, with standard-of-care chemotherapy for the treatment of gastric cancer. The focus is on patients with MET-amplified tumors, a key area of research for targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data.
Mechanism of Action: Targeting the MET Signaling Pathway
This compound is a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Activation of the MET pathway is implicated in tumor initiation, growth, metastasis, and angiogenesis.[2][3] In gastric cancer, MET amplification is associated with unfavorable clinical outcomes, making it a promising therapeutic target.[1] this compound inhibits MET autophosphorylation, leading to the disruption of downstream signaling through pathways such as PI3K/AKT and RAS/MAPK.[2][3] This ultimately results in cell-cycle arrest, apoptosis, and inhibition of cell migration in MET-amplified cancer cells.[2]
Clinical Efficacy and Safety: A Comparative Overview
Direct comparative trials between this compound and standard-of-care chemotherapy are not yet available. The following tables summarize data from a Phase I trial of this compound in Asian patients with MET-amplified solid tumors (including gastric cancer) and established efficacy data for standard first-line chemotherapy regimens in advanced gastric cancer.
Table 1: Clinical Performance of this compound in MET-Amplified Gastric Cancer (Phase I Study)
| Efficacy Endpoint | Result | Citation |
| Objective Response Rate (ORR) | 10.5% (in patients with MET-amplified solid tumors) | [1] |
| Partial Response (PR) | 14.3% (2 out of 14) in gastric cancer patients with MET amplification | [1] |
| Stable Disease (SD) | Observed in 6 gastric cancer patients | [1][4] |
| Progressive Disease (PD) | Observed in 10 patients (including gastric cancer) | [1][4] |
| Recommended Dose | 570 mg/m² | [1][4] |
Table 2: Efficacy of Standard-of-Care First-Line Chemotherapy in Advanced Gastric Cancer
| Regimen | Key Efficacy Metrics | Citation |
| Fluoropyrimidine + Platinum | Foundational combination for metastatic gastric cancer. | [5][6] |
| S-1 + Cisplatin | Median Overall Survival (OS): 13.0 months. | [5] |
| Capecitabine + Cisplatin/Oxaliplatin | Widely accepted standard first-line regimen. | [5] |
| Nivolumab + Chemotherapy (PD-L1 CPS ≥5) | 36-month OS rate: 21% vs 10% for chemotherapy alone. Median Duration of Response: 9.6 months. | [7] |
Safety Profile
-
This compound : In the Phase I trial, this compound was found to have an acceptable tolerability profile.[1] The most frequent treatment-emergent adverse events (AEs) were nausea (36.8%), vomiting (34.2%), decreased appetite (28.9%), fatigue, constipation, and abdominal pain (each 21.1%).[4] Grade ≥ 3 AEs were observed in 39.5% of patients, with 7.9% considered drug-related.[1][4]
-
Standard Chemotherapy : Standard chemotherapy regimens are associated with a range of toxicities, including myelosuppression, gastrointestinal side effects (nausea, vomiting, diarrhea), and neuropathy (with platinum agents). The addition of immunotherapy can lead to immune-related adverse events.
Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for interpreting the results.
This compound Phase I Trial (NCT01657214)
This was an open-label, multicenter, dose-escalation, and dose-expansion trial in Asian patients with advanced solid tumors, including a cohort with MET-amplified gastric cancer.[1][4]
-
Objectives : The primary objectives were to determine the maximum tolerated dose (MTD) and to assess the safety and pharmacokinetic profile of this compound.[1][8] Secondary objectives included evaluating preliminary anti-tumor activity.[8]
-
Treatment Regimen : this compound was administered as a weekly intravenous infusion on days 1, 8, 15, and 22 of a 28-day cycle.[1][4] Doses ranged from 260 to 570 mg/m².[1]
-
Patient Population : The study enrolled patients with advanced solid tumors. The dose-expansion cohort specifically included patients with MET-amplified tumors, with a significant proportion having gastric cancer.[1][4]
Standard-of-Care Chemotherapy Protocols
Standard first-line treatment for advanced or metastatic gastric cancer typically involves a combination of a fluoropyrimidine (such as 5-fluorouracil, capecitabine, or S-1) and a platinum agent (cisplatin or oxaliplatin).[5][6] For HER2-negative tumors, immunotherapy may be added, particularly for those with PD-L1 expression.[7] Treatment is administered in cycles, with the specific schedule and duration depending on the chosen regimen and patient tolerance.
Conclusion
This compound has demonstrated modest anti-tumor activity and an acceptable safety profile in a Phase I study of patients with MET-amplified gastric cancer.[1][4] As a targeted therapy, it offers a different mechanistic approach compared to traditional cytotoxic chemotherapy. However, without data from direct, randomized comparative trials, it is challenging to definitively position this compound against the current standards of care. The existing data for standard chemotherapy, particularly in combination with immunotherapy for select patients, shows significant survival benefits.[7] Future clinical trials will be essential to fully elucidate the comparative efficacy and optimal placement of this compound in the treatment landscape of MET-amplified gastric cancer.
References
- 1. Phase I dose-escalation study of the c-Met tyrosine kinase inhibitor this compound in Asian patients with advanced solid tumors, including patients with MET-amplified gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study of the c-Met tyrosine kinase inhibitor this compound in Asian patients with advanced solid tumors, including patients with MET-amplified gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standard First-Line Chemotherapy for Metastatic Gastric Cancer in Japan Has Met the Global Standard: Evidence From Recent Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase I, Dose Escalation of this compound in Asian Solid Tumor Patients | MedPath [trial.medpath.com]
Evaluating the Synergistic Potential of SAR125844 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted anticancer agents has paved the way for precision medicine. SAR125844, a selective inhibitor of the MET tyrosine kinase, has demonstrated potent anti-tumor activity in preclinical models, particularly in cancers with MET amplification. Activation of the MET pathway is implicated in tumor growth, invasion, and resistance to various therapies, making it a compelling target. This guide provides a comparative framework for evaluating the synergistic effects of this compound when combined with other anticancer agents, supported by established experimental methodologies and illustrative data.
Rationale for Combination Therapies
Combining this compound with other anticancer agents is a rational strategy to enhance therapeutic efficacy and overcome drug resistance. The primary mechanisms underpinning this approach include:
-
Vertical Pathway Inhibition: Targeting multiple nodes within the same signaling cascade. For instance, combining a MET inhibitor like this compound with an inhibitor of a downstream effector like MEK.
-
Horizontal (or Parallel) Pathway Inhibition: Simultaneously blocking two distinct but often cross-talking signaling pathways that drive tumor growth, such as the MET pathway and the EGFR pathway.
-
Combined Modalities: Integrating targeted therapy with conventional chemotherapy to attack cancer cells through different mechanisms of action.
This guide explores potential synergistic combinations of this compound with EGFR inhibitors, MEK inhibitors, and traditional cytotoxic agents.
Data Presentation: In Vitro Synergy Analysis
The synergistic effect of drug combinations is often quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Hypothetical Combination Index (CI) Values for this compound with Other Anticancer Agents in MET-Amplified Non-Small Cell Lung Cancer (NSCLC) Cell Line (NCI-H1993)
| Combination | Drug A Concentration (nM) | Drug B Concentration (nM) | Fraction Affected (Fa) | CI Value | Interpretation |
| This compound + Erlotinib (EGFRi) | 5 | 500 | 0.5 | 0.65 | Synergy |
| 10 | 1000 | 0.75 | 0.58 | Synergy | |
| This compound + Trametinib (MEKi) | 5 | 10 | 0.5 | 0.72 | Synergy |
| 10 | 20 | 0.75 | 0.64 | Synergy | |
| This compound + Cisplatin (Chemo) | 5 | 2000 | 0.5 | 0.81 | Synergy |
| 10 | 4000 | 0.75 | 0.75 | Synergy |
Table 2: In Vivo Tumor Growth Inhibition in a MET-Amplified Gastric Cancer Xenograft Model (SNU-5)
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (10 mg/kg) | 750 ± 150 | 50% |
| Erlotinib (25 mg/kg) | 1200 ± 200 | 20% |
| This compound + Erlotinib | 300 ± 100 | 80% |
| Cisplatin (5 mg/kg) | 900 ± 180 | 40% |
| This compound + Cisplatin | 450 ± 120 | 70% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions.
In Vitro Synergy Assay (Checkerboard Assay)
-
Cell Culture: Plate cancer cells (e.g., NCI-H1993) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent (e.g., Erlotinib) in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination, for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the fraction of affected cells (Fa) for each drug concentration and combination. Use software like CompuSyn to calculate the Combination Index (CI) values.
In Vivo Xenograft Model for Combination Therapy
-
Animal Model: Implant human cancer cells (e.g., SNU-5) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination agent alone, and the combination of both).
-
Treatment Administration: Administer the drugs at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the experiment until tumors in the control group reach a specified size or for a predetermined duration.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo synergistic screening.
Logical Relationship Diagram
Caption: Logic of vertical and horizontal pathway inhibition with this compound.
Preclinical Meta-Analysis of SAR125844: A Comparative Guide for Researchers
In the landscape of targeted therapies for cancers driven by aberrant mesenchymal-epithelial transition (MET) signaling, the selective inhibitor SAR125844 has demonstrated significant preclinical activity. This guide provides a comprehensive meta-analysis of preclinical data on this compound, offering a direct comparison with other notable MET inhibitors: JNJ-38877605, PF-04217903, crizotinib, and capmatinib. The information herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action and Biochemical Potency
This compound is a potent and selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1] Preclinical studies have shown that it effectively inhibits both wild-type MET and various activating mutants. A summary of the biochemical potency of this compound and its alternatives against the wild-type MET kinase is presented below.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | MET | 4.2 | 2.8 |
| JNJ-38877605 | c-Met | 4 | Not Reported |
| PF-04217903 | c-Met | Not Reported | 4.8 |
| Crizotinib | MET | Not Reported | Not Reported |
| Capmatinib | c-MET | 0.13 | Not Reported |
In Vitro Cellular Activity
The anti-proliferative and pro-apoptotic effects of this compound have been evaluated in a panel of MET-dependent cancer cell lines. The compound has shown potent inhibition of cell growth and induction of apoptosis in cell lines with MET gene amplification. A comparative summary of the in vitro cellular activity is provided below.
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | Hs 746T (Gastric) | Proliferation | Not Reported |
| SNU-5 (Gastric) | Proliferation | Not Reported | |
| MKN-45 (Gastric) | Proliferation | Not Reported | |
| EBC-1 (Lung) | Proliferation | Not Reported | |
| NCI-H1993 (Lung) | Proliferation | Not Reported | |
| OE-33 (Esophageal) | Proliferation | Not Reported | |
| JNJ-38877605 | GTL16 (Gastric) | Not Specified | Not Reported |
| PF-04217903 | GTL-16 (Gastric) | Proliferation | 12 |
| NCI-H1993 (Lung) | Proliferation | 30 | |
| Crizotinib | MDA-MB-231 (Breast) | Proliferation | 5160 |
| MCF-7 (Breast) | Proliferation | 1500 | |
| SK-BR-3 (Breast) | Proliferation | 3850 | |
| Capmatinib | Various | Not Specified | Not Reported |
In Vivo Antitumor Efficacy
This compound has demonstrated significant dose-dependent tumor regression in preclinical xenograft models of MET-amplified gastric cancer.[2] The following table summarizes the in vivo efficacy of this compound and its comparators in various tumor models.
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (%) |
| This compound | SNU-5 (Gastric Xenograft) | 45 mg/kg, single i.v. | Regression |
| Hs 746T (Gastric Xenograft) | 20 mg/kg, single i.v. (nanoformulation) | Regression | |
| JNJ-38877605 | GTL16 (Gastric Xenograft) | 40 mg/kg/day, p.o. | Not Reported |
| PF-04217903 | U87MG (Glioblastoma Xenograft) | 1-30 mg/kg, daily p.o. | Dose-dependent |
| Crizotinib | Not Specified | Not Specified | Not Reported |
| Capmatinib | MET-driven tumor xenografts | Not Specified | Growth inhibition |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The HGF/MET signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vivo xenograft studies.
Experimental Protocols
Biochemical Kinase Assay
The inhibitory activity of the compounds against MET kinase is typically determined using a biochemical assay. A common method is a radiometric filter-binding assay or a fluorescence-based assay. The general steps include:
-
Enzyme and Substrate Preparation: Recombinant human MET kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.
-
Compound Incubation: The test compounds are serially diluted and incubated with the MET kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. For radiometric assays, the phosphorylated substrate is captured on a filter, and the radioactivity is measured. For fluorescence-based assays, the signal is read on a suitable plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
The effect of the compounds on the proliferation of cancer cell lines is commonly assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.[3] The protocol generally involves:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours).
-
Reagent Addition and Measurement: The appropriate reagent (e.g., CellTiter-Glo® reagent or MTT reagent) is added to each well, and the luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.
In Vivo Xenograft Model
The antitumor efficacy of the compounds is evaluated in vivo using xenograft models, typically in immunocompromised mice. The general workflow is as follows:
-
Cell Implantation: Human cancer cells with MET amplification are implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The test compounds are administered via a clinically relevant route (e.g., intravenous or oral) at various dose levels and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective intravenous inhibitor of the MET tyrosine kinase this compound inhibits tumor growth in MET-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Safety Operating Guide
Navigating the Safe Disposal of SAR125844: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SAR125844, a potent and selective MET kinase inhibitor, are paramount for laboratory safety and environmental protection. Due to its classification as a potential antineoplastic agent, stringent disposal procedures must be followed.
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, this guide provides essential, immediate safety and logistical information based on general best practices for the disposal of cytotoxic and antineoplastic compounds. It is crucial to obtain the official SDS from the supplier before handling and disposing of this compound.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols. All personnel handling this compound must be trained on the potential hazards and the appropriate safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated gloves is required.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and the potential for aerosolization.
Engineering Controls:
-
All handling of this compound, including preparation of solutions and weighing of the solid compound, should be conducted in a certified chemical fume hood or a Class II Type B2 biological safety cabinet to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of cytotoxic waste.
1. Segregation of Waste:
-
All materials that have come into contact with this compound are considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
2. Waste Containment:
-
Solid Waste: All contaminated solid materials must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS.
-
Sharps: All contaminated sharps (needles, syringes, scalpels) must be disposed of immediately in a designated, puncture-resistant sharps container labeled for cytotoxic sharps waste.
3. Decontamination of Work Surfaces:
-
Following any work with this compound, all surfaces and equipment in the work area must be decontaminated. A two-step cleaning process is recommended:
-
Clean the surface with a detergent solution.
-
Rinse the surface with a suitable solvent (e.g., 70% ethanol or as recommended by your EHS).
-
-
All cleaning materials (wipes, pads) must be disposed of as hazardous waste.
4. Final Disposal:
-
Sealed and labeled hazardous waste containers should be transported to your institution's designated hazardous waste storage area for pickup and disposal by a licensed hazardous waste contractor.
-
Never dispose of this compound or any contaminated materials in the regular trash or down the drain.
Quantitative Data Summary
While specific quantitative data for this compound's physical and chemical properties relevant to disposal are limited in publicly available sources, the following information has been compiled from various research articles and chemical supplier websites.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₃FN₈O₂S₂ | PubChem |
| Molecular Weight | 550.6 g/mol | PubChem |
| CAS Number | 1116743-46-4 | MedchemExpress |
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and responsible environmental stewardship.
Essential Safety and Operational Guide for Handling SAR125844
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of SAR125844.
This document provides critical safety and logistical information for the potent and selective MET kinase inhibitor, this compound. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Protective gloves (e.g., nitrile) | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Impervious clothing (e.g., lab coat) | A disposable gown should be worn over the lab coat and changed regularly. |
| Respiratory Protection | Suitable respirator | Use in areas with appropriate exhaust ventilation. Avoid the formation of dust and aerosols. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent contamination and accidental exposure.
Storage:
-
Store in a cool, well-ventilated area.
-
Keep the container tightly sealed.
-
Protect from direct sunlight and sources of ignition.
Handling:
-
Use only in areas with adequate exhaust ventilation.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Contaminated Materials: Used gloves, gowns, and any other disposable materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Unused Compound: Dispose of unused this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.
-
Spills: In case of a spill, evacuate the area. Wear full protective equipment, including a respirator. Absorb the spill with an inert material and collect it in a sealed container for hazardous waste disposal.
Experimental Protocols
In Vitro MET Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on MET kinase in a cell-free system.
Materials:
-
Recombinant MET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the recombinant MET kinase, the kinase substrate, and the appropriate concentration of this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[1]
-
Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Signaling Pathway
This compound is a potent and selective inhibitor of the MET receptor tyrosine kinase.[2][3] Inhibition of MET disrupts downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for tumor cell proliferation, survival, and invasion.[2][4]
Caption: this compound inhibits the MET signaling pathway.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
